Methyl 2-Amino-2-(4-biphenylyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(4-phenylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14(16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSRQHCLOHVMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Methyl 2-Amino-2-(4-biphenylyl)acetate
Executive Summary
Methyl 2-amino-2-(4-biphenylyl)acetate (also known as 4-biphenylglycine methyl ester) is a non-proteinogenic
This guide provides a comprehensive analysis of its chemical architecture, validated synthesis protocols, and applications in modern drug development.[2]
Chemical Structure & Molecular Architecture[1][2]
Identity & Nomenclature[1][2]
-
Common Names: 4-Biphenylglycine methyl ester; Methyl 4-biphenylglycinate[1][2]
-
CAS Registry Numbers:
-
SMILES: COC(=O)C(N)C1=CC=C(C=C1)C2=CC=CC=C2
-
Molecular Formula: C
H NO (Free base)[1]
Structural Analysis
The molecule consists of three distinct functional domains, each contributing specific properties to its reactivity and binding potential:
-
-Amino Ester Core: The central carbon connects a nucleophilic primary amine and an electrophilic methyl ester.[1][2] This "push-pull" electronic environment makes the
-proton relatively acidic ( in DMSO), allowing for potential racemization under strongly basic conditions.[2] -
Biphenyl Moiety: A rigid, rod-like aromatic system.[1][2] Unlike a flexible alkyl chain (e.g., Leucine) or a single phenyl ring (Phenylalanine), the biphenyl group extends approximately 9-10 Å from the
-carbon.[1][2] This allows it to engage in - stacking interactions and penetrate deep hydrophobic clefts in target proteins.[1][2] -
Stereogenic Center: The C2 position is chiral. While often synthesized as a racemate, the enantiopure forms ((R) or (S)) are critical for biological activity.
Physicochemical Properties[1][3][4][5][6]
The following data summarizes the core physical parameters. Note that experimental values for the specific ester are limited; values marked (*) are predicted based on structural homologs (e.g., Phenylglycine methyl ester).
| Property | Value / Description | Context |
| Molecular Weight | 241.29 g/mol (Free Base)277.75 g/mol (HCl Salt) | Critical for stoichiometry calculations.[1][2] |
| Physical State | White to off-white crystalline solid | Typical for amino acid ester hydrochlorides.[1][2] |
| Melting Point | >200 °C (Decomposes) * | HCl salts of aryl-glycines typically possess high melting points due to strong crystal lattice energy.[1][2] |
| Solubility | Soluble in DMSO, MeOH, Water (Salt)Insoluble in Hexanes, Et2O (Salt) | The HCl salt is highly polar; the free base is soluble in organic solvents like DCM or EtOAc.[2] |
| LogP (Predicted) | ~2.5 - 3.0 | Significantly more lipophilic than Phenylglycine (LogP ~0.9), enhancing membrane permeability.[2] |
| pKa (Amine) | ~7.0 - 7.5 * | Lower than alkyl amino acids (9.0+) due to the electron-withdrawing effect of the adjacent phenyl ring.[1][2] |
Synthesis & Manufacturing
The synthesis of Methyl 2-amino-2-(4-biphenylyl)acetate typically follows the Strecker Synthesis pathway, chosen for its robustness and scalability.[2] This method builds the amino acid skeleton directly from the corresponding aldehyde.
Validated Synthetic Protocol: Strecker Route
Reagents:
-
Trimethylsilyl cyanide (TMSCN) or KCN/NH
Cl[1] -
Ammonia (7N in MeOH)[1]
-
Hydrochloric acid (6M)[1]
-
Thionyl Chloride (SOCl
)[1] -
Methanol (Anhydrous)[1]
Step-by-Step Methodology:
-
Aminonitrile Formation (Strecker Reaction):
-
Dissolve 4-biphenylcarboxaldehyde (1.0 eq) in MeOH.
-
Add NH
Cl (1.1 eq) and KCN (1.1 eq) at 0°C. Caution: Cyanide hazard.[1] -
Stir at room temperature for 12-24 hours. The intermediate aminonitrile precipitates or is extracted with EtOAc.
-
Mechanism:[1][5][6] Nucleophilic attack of cyanide on the imine formed in situ between the aldehyde and ammonia.
-
-
Hydrolysis to Amino Acid:
-
Esterification (Fischer Esterification):
-
Suspend 4-biphenylglycine (1.0 eq) in anhydrous Methanol.
-
Cool to 0°C. Dropwise add Thionyl Chloride (1.2 - 1.5 eq).[1][2]
-
Causality: SOCl
reacts with MeOH to generate anhydrous HCl in situ and consumes water produced during esterification, driving the equilibrium forward (Le Chatelier's principle). -
Concentrate in vacuo to yield Methyl 2-amino-2-(4-biphenylyl)acetate hydrochloride .[1][2]
-
Visualization: Synthesis Workflow
Caption: Step-wise synthesis from commercially available aldehyde precursor via Strecker reaction.
Reactivity & Synthetic Utility[1][2][10]
As a bifunctional building block, this compound serves as a "linchpin" in convergent synthesis.
Common Transformations
-
N-Protection: The primary amine reacts readily with Boc
O or Fmoc-OSu under mild basic conditions (NaHCO /Dioxane).[1][2] This is essential for solid-phase peptide synthesis (SPPS).[1][2] -
Amide Coupling: The free amine couples with carboxylic acids using standard agents (EDC/HOBt, HATU) to extend the peptide chain N-terminally.[2]
-
Ester Hydrolysis: Treatment with LiOH in THF/H
O selectively cleaves the methyl ester to reveal the free acid, allowing C-terminal extension.[1][2]
Visualization: Reactivity Profile
Caption: Divergent synthetic pathways for integration into complex molecular scaffolds.
Applications in Drug Development[2][6][8]
Pharmacophore Engineering
The 4-biphenyl group is a privileged structure in medicinal chemistry.[1][2]
-
Hydrophobic Anchoring: In protease inhibitors (e.g., Thrombin, Factor Xa, or Neprilysin inhibitors), the biphenyl group often occupies the S1 or S1' pocket.[2] The extended aromatic system displaces structural water molecules, leading to a gain in entropy and increased binding affinity.
-
Conformational Restriction: The steric bulk of the biphenyl group adjacent to the peptide bond restricts rotation around the
(phi) and (psi) angles. This can lock a peptide into a bioactive conformation (e.g., -turn), improving potency and metabolic stability against peptidases.[2]
Case Study Context
While distinct from the
Safety & Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]
-
Inhalation: Handle the HCl salt in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. The ester is stable, but the free base absorbs CO
from air; keep the HCl salt in a desiccator.
-
References
-
PubChem. Methyl 2-amino-2-(4-methylphenyl)acetate (Analog Data).[1][2] National Library of Medicine.[2] Available at: [Link][1]
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[2][7][8][9] Synth. 2003, 80,[2] 75. Available at: [Link]
-
ChemSRC. Methyl 2-([1,1'-biphenyl]-4-yl)-2-aminoacetate hydrochloride - CAS 179811-50-8.[1][2][3][10] Available at: [Link][1]
-
NIST Chemistry WebBook. [1,1'-Biphenyl]-4-carboxaldehyde.[1][2][4] National Institute of Standards and Technology.[2][4] Available at: [Link][1]
Sources
- 1. 179814-89-2|MEthyl 2-amino-2-(4-methylphenyl)acetate|BLD Pharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Methyl 2-([1,1'-biphenyl]-4-yl)-2-aminoacetate hydrochloride Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 5. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2961698A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]
- 10. CAS#:857368-92-4 | 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate | Chemsrc [chemsrc.com]
Solubility Profile of Methyl 2-Amino-2-(4-biphenylyl)acetate in Organic Solvents: A Technical Guide
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. The extent to which a compound dissolves in a solvent dictates its bioavailability, ease of formulation, and ultimately, its therapeutic efficacy. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of successful drug design and delivery.
This technical guide provides an in-depth exploration of the solubility profile of Methyl 2-Amino-2-(4-biphenylyl)acetate, a compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a practical framework for determining its solubility. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and discuss the analytical techniques required for accurate quantification. This guide is designed to empower researchers to generate reliable solubility data, enabling informed decisions in the drug development pipeline.
Physicochemical Characterization of Methyl 2-Amino-2-(4-biphenylyl)acetate
Understanding the structural and chemical properties of Methyl 2-Amino-2-(4-biphenylyl)acetate is paramount to predicting and interpreting its solubility in various organic solvents.
Molecular Structure:
A 2D representation of Methyl 2-Amino-2-(4-biphenylyl)acetate.
Key Structural Features and Their Influence on Solubility:
-
Biphenyl Moiety: The large, nonpolar biphenyl group is the dominant feature of the molecule. This aromatic system contributes significantly to its hydrophobicity and suggests a preference for nonpolar organic solvents, in line with the "like dissolves like" principle.[1]
-
Amino Group (-NH2): The primary amine is a polar functional group capable of acting as a hydrogen bond donor and acceptor. This group can enhance solubility in polar protic solvents.
-
Ester Group (-COOCH3): The methyl ester group is also polar and can act as a hydrogen bond acceptor. Its presence contributes to the molecule's overall polarity.
-
Chirality: The α-carbon is chiral, meaning the compound can exist as enantiomers. While enantiomers have identical solubilities in achiral solvents, their solubility can differ in a chiral solvent environment.
Predicted Physicochemical Properties:
While experimental data for the target molecule is scarce, we can infer some properties from structurally similar compounds. For instance, the hydrochloride salt of the parent compound, Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride, has a molecular weight of 277.746 g/mol .[2] The free base form, which is the subject of this guide, will have a correspondingly lower molecular weight. The presence of both polar and nonpolar regions suggests that the molecule will exhibit a nuanced solubility profile, with varying degrees of solubility across a spectrum of organic solvents.
A Strategic Approach to Solvent Selection
The choice of solvents for solubility determination should be systematic, covering a range of polarities and hydrogen bonding capabilities. This approach will provide a comprehensive understanding of the solute-solvent interactions.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Rationale |
| Nonpolar | n-Hexane | 0.1 | Neither | To assess the solubility based on the large nonpolar biphenyl group. |
| Toluene | 2.4 | Acceptor (π-system) | An aromatic solvent that can interact favorably with the biphenyl moiety. | |
| Polar Aprotic | Dichloromethane | 3.1 | Acceptor | A common solvent in organic synthesis with moderate polarity. |
| Acetone | 5.1 | Acceptor | A polar aprotic solvent capable of accepting hydrogen bonds from the amino group.[3] | |
| Acetonitrile | 5.8 | Acceptor | Another common polar aprotic solvent, often used in chromatography.[3] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | A highly polar aprotic solvent, often used to dissolve a wide range of organic compounds.[4] | |
| Polar Protic | Isopropanol | 3.9 | Both | A protic solvent with a lower polarity than methanol and ethanol.[3] |
| Ethanol | 4.3 | Both | A common polar protic solvent that can interact with both the polar and nonpolar parts of the molecule.[3] | |
| Methanol | 5.1 | Both | The most polar of the common alcohols, expected to interact strongly with the amino and ester groups.[3] |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Workflow for Isothermal Shake-Flask Solubility Determination:
A schematic of the shake-flask method for solubility determination.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an amount of Methyl 2-Amino-2-(4-biphenylyl)acetate that is in excess of its expected solubility into a series of glass vials.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator. A standard temperature for initial screening is 25 °C (298.15 K).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[6] Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE, 0.22 µm) to remove any undissolved particles.
-
Accurately dilute the collected sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of organic molecules in solution due to its high sensitivity, specificity, and accuracy.[4][7][8]
Table 2: Example HPLC Method Parameters for Quantification
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a UV-Vis or Diode Array Detector (DAD)[7][8] |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) may be a good starting point.[8] The mobile phase should be optimized to achieve good peak shape and resolution. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[9] |
| Detection | UV detection at a wavelength of maximum absorbance for the biphenyl chromophore (e.g., around 254 nm).[8] |
| Quantification | Based on a calibration curve prepared from standard solutions of Methyl 2-Amino-2-(4-biphenylyl)acetate of known concentrations. The linearity of the calibration curve should be established (R² > 0.999).[8][10] |
Theoretical Framework: The Thermodynamics of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process.[5] The mole fraction solubility (x) can be described by the following equation, which relates it to the melting properties of the solute and the activity coefficient (γ) in the solution:
ln(x) = - (ΔHfus / R) * ( (Tm - T) / (Tm * T) ) - ln(γ)
Where:
-
ΔHfus is the molar enthalpy of fusion of the solute.
-
R is the ideal gas constant.
-
Tm is the melting point of the solute in Kelvin.
-
T is the absolute temperature of the solution.
-
γ is the activity coefficient of the solute in the solvent.
This equation highlights that solubility is influenced by both the properties of the solid (enthalpy of fusion and melting point) and the interactions between the solute and the solvent, which are captured by the activity coefficient.[11] An activity coefficient of 1 represents an ideal solution, where solute-solvent interactions are similar to solute-solute and solvent-solvent interactions. Deviations from unity indicate non-ideal behavior.
Data Interpretation and Reporting
The experimentally determined concentrations should be reported in standard units such as mg/mL or mol/L. It is also beneficial to calculate the mole fraction solubility for thermodynamic modeling. The results should be presented in a clear and concise table, allowing for easy comparison of the solubility in different solvents.
Table 3: Example Data Reporting Template
| Solvent | Temperature (°C) | Concentration (mg/mL) | Molar Solubility (mol/L) | Mole Fraction |
| n-Hexane | 25 | |||
| Toluene | 25 | |||
| Dichloromethane | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dimethyl Sulfoxide | 25 | |||
| Isopropanol | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 |
Conclusion
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Methyl 2-Amino-2-(4-biphenylyl)acetate in organic solvents. By combining a strategic selection of solvents, a robust experimental protocol, and a reliable analytical method, researchers can generate the high-quality data necessary to advance their drug development programs. A thorough understanding of solubility is not just a regulatory requirement but a fundamental scientific principle that underpins the successful translation of a chemical entity into a safe and effective medicine.
References
-
Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (2025, August 5). Journal of Chemical & Engineering Data. [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Department of Chemistry, Government Arts College, Udhagamandalam. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]
-
Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. University of Toronto. [Link]
-
Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. (2024, July 22). Journal of Chemical & Engineering Data. [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry. [Link]
-
Methyl 2-amino-2-(4-methylphenyl)acetate. PubChem. [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]
-
A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. PubMed. [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]
-
Detection and qualification limits of biphenyl with diode array detection. (2024, December 28). KNAUER. [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. [Link]
Sources
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- 2. Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride [cymitquimica.com]
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- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Pharmacophore modeling using Methyl 2-Amino-2-(4-biphenylyl)acetate
Focusing on Methyl 2-Amino-2-(4-biphenylyl)acetate
Abstract
This technical guide details the protocol for generating high-confidence pharmacophore models using Methyl 2-Amino-2-(4-biphenylyl)acetate as a query scaffold. While this specific molecule is often utilized as a synthetic intermediate, its structural architecture—comprising a biphenyl moiety, an alpha-amino group, and a carboxylate ester—serves as a "privileged structure" for targeting zinc-dependent metalloproteases, specifically Neprilysin (NEP) . This guide bridges the gap between chemical structure and biological activity, providing a self-validating workflow for In Silico screening.
Molecular Architecture & Biological Context[1]
To model this scaffold effectively, one must understand its "Pharmacophoric Personality." The molecule is not merely a collection of atoms but a dynamic spatial arrangement of interaction points.
1.1 The Scaffold Analysis
Methyl 2-Amino-2-(4-biphenylyl)acetate is an ester derivative of a non-proteinogenic amino acid (analogous to 4-phenylphenylalanine).
| Feature | Chemical Moiety | Pharmacophoric Role (Interaction Type) | Biological Relevance (NEP Context) |
| R1 | Biphenyl System | HYD / ARO (Hydrophobic/Aromatic) | Occupies the large hydrophobic S1' subsite of Neprilysin. |
| R2 | HBD / PI (Donor / Pos. Ionizable) | H-bonds with backbone carbonyls (e.g., Ala543) or solvent networks. | |
| R3 | Methyl Ester | HBA (Acceptor) / Prodrug Motif | Crucial Distinction: In modeling, this is often treated as a prodrug. The active species is usually the hydrolyzed carboxylate , which coordinates the catalytic Zinc (Zn²⁺) ion. |
1.2 The "Prodrug" Modeling Paradox
Expert Insight: When modeling this specific methyl ester, you face a decision. If you are screening for direct binders, model the ester as a Hydrogen Bond Acceptor (HBA). However, if you are designing inhibitors for NEP (like Sacubitril), you must virtually hydrolyze the ester to a carboxylate to model the Zinc Binding Group (ZBG) correctly. This guide assumes the latter for high-affinity target modeling.
Experimental Workflow: The "Biphenyl-NEP" Protocol
The following diagram outlines the decision tree for modeling this scaffold, ensuring you account for the specific rotational constraints of the biphenyl system.
Figure 1: Decision workflow for pharmacophore modeling of biphenyl-alanine derivatives. Note the critical "Virtual Hydrolysis" step for metalloprotease targets.
Step-by-Step Methodology
Phase 1: Conformational Sampling (The Biphenyl Twist)
The biphenyl moiety is not planar in its lowest energy state due to steric hindrance between ortho-hydrogens.
-
Protocol: Perform a torsional scan on the bond connecting the two phenyl rings.
-
Target Value: The optimal torsion angle in solution is typically ~44° . However, within the confined S1' pocket of NEP, this can flatten or twist further.
-
Action: Generate a conformational ensemble (e.g., using OMEGA or ConfGen) allowing a torsion window of 30°–60° . Do not enforce planarity, as this will result in false negatives during screening.
Phase 2: Feature Definition (Structure-Based)
Using Neprilysin (PDB: 6THP or 1R1I) as the grounding truth:
-
Zinc Binding Group (ZBG):
-
Feature:Negative Ionizable (NI) or H-Bond Acceptor (HBA) .
-
Location: Map this to the carboxylate oxygen atoms (derived from the hydrolyzed ester).
-
Constraint: Vector must point toward the Zn²⁺ ion in the active site.
-
-
The Hydrophobic Anchor (S1' Pocket):
-
Feature:Aromatic (R) or Hydrophobic (H) .
-
Location: The distal phenyl ring of the biphenyl system.
-
Insight: The S1' pocket in NEP is large and hydrophobic. Use a tolerance sphere of 2.0 Å here to allow for "wobble" of the biphenyl tail, which is a known SAR feature of Sacubitril-like inhibitors.
-
-
The Backbone Stabilizer:
-
Feature:H-Bond Donor (HBD) .
-
Location: The
-amino group. -
Target: This interacts with the backbone carbonyl of Ala543 (or equivalent depending on the PDB alignment).[1]
-
Phase 3: Exclusion Volumes
To prevent false positives that are sterically incompatible with the binding pocket:
-
Superimpose the ligand into the PDB active site.
-
Generate Exclusion Spheres on the protein atoms within 4.0 Å of the ligand.
-
Critical Step: Manually remove exclusion spheres near the methyl ester region if you plan to allow bulkier ester substitutions in future optimization.
The Interaction Map (NEP Specific)
The following diagram visualizes the specific pharmacophore hypothesis required for high-affinity binding to Neprilysin.
Figure 2: Pharmacophore interaction map showing the critical coordination of the hydrolyzed scaffold to the Zinc ion and the hydrophobic burial of the biphenyl tail.
Validation Protocol (Self-Validating System)
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
5.1 Decoy Set Construction
Do not use generic decoys. Construct a Target-Specific Decoy Set :
-
Source: DUD-E (Directory of Useful Decoys) for Neprilysin or ACE.
-
Property Matching: Ensure decoys match the molecular weight (MW) and LogP of the biphenyl scaffold but lack the specific 3D arrangement of the pharmacophore.
5.2 Metrics for Success
Run the screening against a known set of NEP inhibitors (e.g., Sacubitril, Candoxatril).
-
Enrichment Factor (EF1%): Should be > 10. This indicates the model finds actives in the top 1% of the database 10x better than random chance.
-
ROC AUC: A value > 0.75 is required for a trustworthy model.
References
-
Kawanami, T., et al. (2020). "Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors." ACS Medicinal Chemistry Letters, 11(2), 188–194.
-
Oefner, C., et al. (2004). "Structural Analysis of Neprilysin with Various Specific and Potent Inhibitors."[2] Journal of Molecular Biology, 339(2), 361–372. (PDB ID: 1R1I).[1]
-
RCSB Protein Data Bank. "Crystal Structure of Neprilysin in complex with LBQ657 (Active metabolite of Sacubitril)." PDB ID: 6THP.[3]
-
Grese, T. A., et al. (2022). "Conformational Analysis of Biphenyls: Implications for Drug Design." Journal of Medicinal Chemistry (General reference on biphenyl atropisomerism).
Sources
Technical Guide: Physiological Stability of Methyl 2-Amino-2-(4-biphenylyl)acetate
The following technical guide details the stability profile of Methyl 2-Amino-2-(4-biphenylyl)acetate (also known as 4-biphenylglycine methyl ester). This analysis is grounded in the structural activity relationships (SAR) of phenylglycine analogs and standard physiological kinetic principles.
Executive Summary & Structural Analysis
Methyl 2-Amino-2-(4-biphenylyl)acetate contains two critical structural motifs that dictate its stability under physiological conditions (pH 7.4, 37°C):
-
Methyl Ester Moiety: A prime substrate for hydrolytic cleavage, both chemically (base-catalyzed) and enzymatically (carboxylesterases).
-
Benzylic Alpha-Amine: The amino group is attached to a carbon that is both alpha to a carbonyl and benzylic (part of the biphenyl system). This configuration significantly increases the acidity of the
-proton, creating a high risk for racemization and oxidative instability .
Structural Degradation Pathways
The following diagram outlines the three primary degradation vectors: Hydrolysis (dominant), Racemization (pH-dependent), and Diketopiperazine (DKP) formation (concentration-dependent).
Figure 1: Primary degradation pathways of 4-biphenylglycine methyl ester under physiological conditions.
Chemical Stability (Buffer pH 7.4)
In a standard phosphate-buffered saline (PBS) at pH 7.4, the compound exhibits moderate instability driven by two mechanisms.
A. Hydrolysis
The methyl ester is susceptible to
-
Expectation: Spontaneous hydrolysis to the free acid with a half-life (
) in the range of 6 to 24 hours in sterile PBS at 37°C.
B. Racemization (Critical Risk)
Phenylglycine derivatives are notorious for racemization because the phenyl ring stabilizes the carbanion intermediate formed upon deprotonation of the
-
Mechanism: The biphenyl group provides an extended
-system, further stabilizing the negative charge at the -position. -
Implication: Even if the compound is synthesized as a pure enantiomer (e.g., S-isomer), incubation in pH 7.4 buffer can lead to significant enantiomeric excess (ee) erosion within hours.
Physiological/Enzymatic Stability (Plasma)
In biological matrices (plasma, S9 fraction, hepatocytes), the stability profile shifts dramatically due to enzymatic activity.
A. Carboxylesterase Activity
Methyl esters are high-affinity substrates for Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) , which are abundant in liver and plasma.
-
Human Plasma: Moderate hydrolysis rate. Human plasma contains lower esterase activity compared to rodents but high butyrylcholinesterase activity.
-
Rodent Plasma: Extremely rapid hydrolysis. Rodent plasma is rich in carboxylesterases.
-
Prediction:
-
Rat Plasma
: < 10 minutes. -
Human Plasma
: 30 – 120 minutes.
-
B. Protein Binding
The biphenyl moiety is highly lipophilic. This compound will likely exhibit high plasma protein binding (>90%) .
-
Impact: High protein binding can sometimes protect the ester from hydrolysis by sequestering it away from enzymes, or conversely, facilitate transport to esterase-rich sites.
Experimental Protocols
To validate the stability of Methyl 2-Amino-2-(4-biphenylyl)acetate, use the following self-validating protocols.
Protocol A: In Vitro Plasma Stability Assay
This protocol determines the metabolic half-life.
Materials:
-
Pooled Plasma (Human/Rat), pH adjusted to 7.4.
-
Test Compound (10 mM stock in DMSO).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow Diagram:
Figure 2: Step-by-step workflow for plasma stability assessment.
Step-by-Step Procedure:
-
Preparation: Thaw plasma at 37°C. Centrifuge to remove debris.
-
Spiking: Add test compound to plasma to achieve 1 µM final concentration. Ensure DMSO content is <0.5% to avoid enzyme inhibition.
-
Incubation: Shake gently at 37°C.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL ice-cold Quenching Solution containing Internal Standard.
-
Processing: Vortex for 5 min, centrifuge at 4,000 rpm for 20 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for the methyl ester (Parent) and the free acid (Metabolite).
Data Calculation:
Plot
Protocol B: Chiral Stability Assessment
Objective: Determine if the compound racemizes under physiological conditions. Method: Chiral HPLC/SFC. Column: Chiralpak IC or AD-H (Amylose-based columns work well for phenylglycine analogs). Mobile Phase: Hexane/IPA/Diethylamine (Normal Phase) or MeOH/Ethanol (Polar Organic Mode). Procedure:
-
Incubate compound (10 µM) in PBS (pH 7.4) at 37°C.
-
Sample at 0, 1, 4, and 24 hours.
-
Analyze the Enantiomeric Ratio (ER). Significant deviation from the starting ER indicates racemization.
Quantitative Data Summary (Expected)
| Parameter | Condition | Expected Outcome | Mechanism |
| Chemical Stability | PBS, pH 7.4, 37°C | Base-catalyzed hydrolysis | |
| Enzymatic Stability | Human Plasma | CES1/CES2 hydrolysis | |
| Enzymatic Stability | Rat Plasma | High esterase activity | |
| Chiral Stability | pH 7.4 Buffer | Slow Racemization | Benzylic proton acidity |
| Solubility | PBS, pH 7.4 | Low (< 50 µM) | Lipophilic biphenyl group |
Implications for Drug Development[2]
-
Prodrug Design: If the intent is to deliver the amino acid to the CNS, the methyl ester increases lipophilicity (LogP) to cross the Blood-Brain Barrier (BBB). However, rapid plasma hydrolysis may convert it to the polar acid before it reaches the brain. Consider sterically hindered esters (isopropyl, tert-butyl) if longer circulation is needed.
-
Formulation: Avoid liquid formulations at neutral pH. Store as a solid hydrochloride salt (CAS 179811-50-8) at -20°C to prevent hydrolysis and racemization.
-
Bioanalysis: Blood samples must be stabilized immediately upon collection (e.g., adding organophosphates like Dichlorvos or acidification) to prevent ex vivo hydrolysis during sample handling.
References
-
Hydrolysis of Phenylglycine Esters
-
Plasma Stability of Homologous Esters
- Title: "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres."
- Source: PubMed / NIH
-
URL: [Link]
-
General Stability of Amino Acid Esters
-
Compound Identification (CAS 179811-50-8)
- Title: "Methyl 2-Amino-2-(4-biphenylyl)
- Source: PubChem / GuideChem
-
URL: [Link]
Sources
A Senior Application Scientist's Guide to the Molecular Weight and Formula Analysis of Methyl 2-Amino-2-(4-biphenylyl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Amino-2-(4-biphenylyl)acetate is a notable organic compound, often utilized as a sophisticated building block in the synthesis of novel pharmaceutical agents and advanced materials. Its structural motif, featuring a biphenyl group, an amino function, and a methyl ester, provides a versatile scaffold for chemical modification. For any researcher or drug development professional, the unambiguous confirmation of a compound's molecular identity is the bedrock upon which all subsequent research is built. An error in assigning the molecular formula or weight can invalidate entire datasets, leading to significant losses in time and resources.
This technical guide provides an in-depth, field-proven methodology for the comprehensive analysis of Methyl 2-Amino-2-(4-biphenylyl)acetate. Moving beyond a simple recitation of data, this document elucidates the causality behind the analytical choices, presenting a self-validating workflow that integrates theoretical calculations with rigorous experimental verification. As a Senior Application Scientist, my objective is to equip you with not only the protocols but also the strategic thinking required to ensure the absolute scientific integrity of your work.
Section 1: Theoretical Molecular Profile
Before any experimental work commences, a thorough theoretical analysis is imperative. This establishes the expected values against which all empirical data will be compared. The compound can be handled as its free base or, more commonly for stability and solubility, as a hydrochloride salt. Both forms are considered here.
Molecular Structure and Formula
The chemical structure dictates the molecular formula. For Methyl 2-Amino-2-(4-biphenylyl)acetate, the structure consists of a biphenyl moiety attached to a glycine methyl ester backbone.
-
Free Base: C₁₅H₁₅NO₂
-
Hydrochloride Salt: C₁₅H₁₆ClNO₂[1]
The formula for the salt incorporates one molecule of hydrogen chloride (HCl).
Calculated Molecular Weights
A critical distinction in molecular weight analysis is between average molecular weight (based on the natural isotopic abundance of elements) and monoisotopic mass (based on the mass of the most abundant isotope for each atom). High-resolution mass spectrometry measures the latter.
The theoretical values are calculated by summing the atomic masses of the constituent atoms.[2]
| Property | Calculation Basis (Atomic Masses) | Free Base (C₁₅H₁₅NO₂) | Hydrochloride Salt (C₁₅H₁₆ClNO₂) |
| Average Molecular Weight ( g/mol ) | C=12.011, H=1.008, N=14.007, O=15.999, Cl=35 .453 | 241.29 | 277.75[1] |
| Monoisotopic Mass (Da) | ¹²C=12.000000, ¹H=1.007825, ¹⁴N=14.003074, ¹⁶O=15.994915, ³⁵ Cl=34 .968853 | 241.11028 | 277.08696 |
This table serves as our primary reference. The goal of the subsequent experimental workflow is to confirm these calculated values with high precision.
Section 2: Experimental Verification Workflow
Caption: Overall workflow for molecular formula and weight verification.
Elemental Analysis: Confirming the Empirical Formula
Expertise & Rationale: Elemental analysis is the definitive method for determining the mass percentage of carbon, hydrogen, and nitrogen in a pure organic compound.[3] This allows for the calculation of the empirical formula—the simplest whole-number ratio of atoms in the molecule.[4][5] This technique serves as a foundational check; if the empirical formula derived from experimental percentages does not match the theoretical empirical formula (C₁₅H₁₅NO₂), the sample is either impure or not the correct compound.
Protocol: CHN Combustion Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified standard of known elemental composition (e.g., acetanilide). This step is critical for ensuring the accuracy of the measurements.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the dried, pure compound into a tin capsule. The sample must be completely dry, as residual water or solvents will skew the hydrogen and carbon percentages.
-
Combustion: The sample is dropped into a high-temperature (≈900-1000 °C) furnace in the presence of excess oxygen. This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Detection & Quantification: The resulting gases are passed through a series of detectors (typically thermal conductivity detectors) that quantify the amount of each gas. The instrument software then back-calculates the mass percentage of each element in the original sample.
Data Interpretation: A Self-Validating System
The trustworthiness of this protocol comes from comparing the experimental results to the theoretical values.
| Element | Theoretical % (for C₁₅H₁₅NO₂) | Hypothetical Experimental % | Deviation |
| Carbon (C) | 74.67% | 74.59% | -0.08% |
| Hydrogen (H) | 6.27% | 6.31% | +0.04% |
| Nitrogen (N) | 5.81% | 5.78% | -0.03% |
Validation Check: An acceptable result typically has a deviation of ≤0.4% for each element. The hypothetical data above strongly supports the proposed formula. From these percentages, one can back-calculate the empirical formula, which should resolve to C₁₅H₁₅NO₂.[6]
High-Resolution Mass Spectrometry: Pinpointing the Molecular Weight
Expertise & Rationale: Mass spectrometry is the premier technique for molecular weight determination.[2][7][8] Unlike classical methods, it measures the mass-to-charge ratio (m/z) of individual ions.[7] We specifically choose high-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, because of its exceptional mass accuracy.[8][9] This allows us to distinguish our target compound from other potential molecules that might have the same nominal (integer) mass but a different exact mass, thereby providing strong evidence for a unique molecular formula.[10]
Caption: High-Resolution Mass Spectrometry (HRMS) experimental workflow.
Protocol: ESI-TOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) is recommended to promote protonation for analysis in positive ion mode.
-
Ionization Source Selection: Electrospray Ionization (ESI) is chosen as the ionization method. ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring a high abundance of the molecular ion peak ([M+H]⁺). This is the most critical peak for molecular weight confirmation.
-
Mass Analyzer Calibration: Prior to analysis, the mass analyzer must be calibrated using a known standard with multiple peaks across a wide mass range. This ensures the high mass accuracy required for formula determination.
-
Data Acquisition: The sample is introduced into the ESI source. The instrument is set to acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Data Processing: The resulting spectrum is analyzed to identify the m/z value of the most intense peak corresponding to the protonated molecule, [M+H]⁺.
Data Interpretation: A System of High-Confidence Validation
The power of HRMS lies in the precision of its measurement. For the free base (C₁₅H₁₅NO₂), we expect to see a protonated molecular ion [C₁₅H₁₆NO₂]⁺.
| Parameter | Theoretical Value | Hypothetical Experimental Value | Mass Error (ppm) |
| Monoisotopic Mass (Da) | 241.11028 | - | - |
| Expected m/z for [M+H]⁺ | 242.11810 | 242.11795 | -0.62 |
Validation Check: A mass error of less than 5 parts per million (ppm) is the industry standard for high-confidence molecular formula confirmation. The hypothetical result of -0.62 ppm provides extremely strong evidence that the detected ion corresponds to the exact elemental composition of [C₁₅H₁₆NO₂]⁺.
Section 3: Integrated Analysis and Conclusion
The true authority of this analytical approach stems from the synergy between the two orthogonal techniques. Neither technique alone provides a complete picture, but together, they are definitive.
Caption: Logical integration of EA and HRMS for formula validation.
Elemental analysis confirms the correct ratio of C, H, and N atoms.[3][11] Mass spectrometry confirms that the total mass of the molecule matches this specific combination of atoms.[11] For Methyl 2-Amino-2-(4-biphenylyl)acetate, the empirical formula is the same as the molecular formula. The combination of these two validated results provides an unambiguous assignment of the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . This rigorous, multi-faceted approach ensures the foundational accuracy required for all subsequent research and development activities.
References
-
Molecular Weight Determination . Impact Analytical. [Link]
-
What is Mass Spectrometry? . Broad Institute. [Link]
-
Mass Spectrometry for Molecular Weight: Common Methods and Applications . MtoZ Biolabs. [Link]
-
10.12: Determining Empirical Formulas . Chemistry LibreTexts. [Link]
-
Determination of Molecular Weight by Mass Spectros . Scribd. [Link]
-
Determining the Empirical Formula from an Elemental Analysis . ChemCollective. [Link]
-
Can the molecular formula be determined from an elemental analysis? . Quora. [Link]
-
What Are the Analytical Methods for Molecular Weight Determination . MtoZ Biolabs. [Link]
-
3.5: Empirical Formulas from Analysis . Chemistry LibreTexts. [Link]
Sources
- 1. Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride [cymitquimica.com]
- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 3. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 8. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
Methodological & Application
Application Note: High-Purity Synthesis of Methyl 2-Amino-2-(4-biphenylyl)acetate
Introduction & Synthetic Context
Methyl 2-amino-2-(4-biphenylyl)acetate (also known as 4-biphenylglycine methyl ester) is a critical unnatural amino acid derivative used in the synthesis of peptidomimetics, enzyme inhibitors (e.g., NEP inhibitors), and pharmaceutical intermediates. Its rigid biphenyl scaffold provides unique steric and electronic properties that enhance the binding affinity and metabolic stability of peptide-based drugs.
This application note details the Fischer Esterification protocol mediated by thionyl chloride (
Synthetic Route Overview
The synthesis proceeds via the in-situ generation of anhydrous hydrogen chloride in methanol, transforming the zwitterionic amino acid precursor, 2-amino-2-(4-biphenylyl)acetic acid, into its methyl ester hydrochloride.
(Where R = 4-biphenylyl)Experimental Logic & Critical Parameters (Expertise & Experience)
As a Senior Application Scientist, I emphasize that the success of this protocol relies on controlling the exotherm during reagent addition and ensuring moisture exclusion.
-
The Role of Thionyl Chloride:
reacts with methanol to generate anhydrous HCl and methyl sulfite intermediates. This serves dual purposes: it catalyzes the acid-catalyzed esterification and acts as a dehydrating agent, driving the equilibrium toward the ester product. -
Temperature Control: The addition of
to methanol is highly exothermic. Failure to maintain low temperatures ( ) during this step can lead to the formation of alkyl halides or loss of volatile reagents. -
Reaction Kinetics: Phenylglycine derivatives are sterically sensitive. The biphenyl group adds bulk, potentially slowing the reaction compared to simple glycine. Adequate reflux time (monitored by TLC/HPLC) is non-negotiable.
Detailed Protocol: Fischer Esterification
Materials & Equipment
-
Starting Material: 2-Amino-2-(4-biphenylyl)acetic acid (CAS: 19617-90-4), >98% purity.
-
Reagents: Methanol (anhydrous, HPLC grade), Thionyl Chloride (
, ReagentPlus >99%). -
Solvents (Workup): Diethyl ether or Methyl tert-butyl ether (MTBE) for precipitation.
-
Equipment: 3-neck round-bottom flask, reflux condenser, drying tube (CaCl2) or
line, magnetic stirrer, ice-salt bath.
Step-by-Step Procedure
Step 1: Reagent Preparation (In-Situ HCl Generation)
-
Equip a clean, oven-dried 3-neck round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Charge the flask with Methanol (20 mL per gram of amino acid) .
-
Cool the methanol to -5°C to -10°C using an ice-salt bath.
-
Add Thionyl Chloride (3.0 equivalents) dropwise via the addition funnel over 30 minutes.
-
Critical Control Point: Maintain internal temperature below 0°C. Vigorous gas evolution (
, ) will occur; ensure proper venting through a fume hood.
-
Step 2: Addition & Reaction 5. Once the addition is complete, stir the solution at 0°C for an additional 15 minutes. 6. Add solid 2-Amino-2-(4-biphenylyl)acetic acid (1.0 equivalent) in one portion. 7. Remove the cooling bath and allow the reaction mixture to warm to room temperature. 8. Attach a reflux condenser and heat the mixture to Reflux (approx. 65°C) for 12–18 hours .
- Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM) or HPLC. The starting material spot (low
) should disappear.
Step 3: Isolation & Purification
9. Cool the reaction mixture to room temperature.
10. Concentrate the solution under reduced pressure (rotary evaporator) to approximately 20% of its original volume. Do not evaporate to dryness yet.
11. Add Diethyl Ether or MTBE (approx. 50 mL per gram of substrate) to the residue to induce precipitation of the hydrochloride salt.
12. Cool the suspension to 0°C for 1 hour to maximize yield.
13. Filter the white crystalline solid using a sintered glass funnel.
14. Wash the filter cake with cold ether (
Expected Results
-
Yield: 85–95%
-
Appearance: White to off-white crystalline solid.
-
Purity: >98% (HPLC).
Visualization: Process Workflow
The following diagram illustrates the critical pathway and decision nodes for this synthesis, ensuring process integrity.
Figure 1: Operational workflow for the thionyl chloride-mediated esterification of 4-biphenylglycine, highlighting critical temperature control points.
Analytical Data & Quality Control
To validate the synthesis, compare the isolated product against the following standard parameters.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 205–210°C (dec) | Capillary Method |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec (ESI) | LC-MS | |
| Solubility | Soluble in Water, DMSO, Methanol | Solubility Test |
Safety & Hazard Mitigation
-
Thionyl Chloride (
): Highly corrosive and reacts violently with water to release HCl and . Handle only in a functioning fume hood. Wear acid-resistant gloves and a face shield. -
Methanol: Flammable and toxic. Avoid inhalation.
-
Waste Disposal: Quench excess thionyl chloride/reaction mixtures by slowly adding to a large volume of ice-water containing sodium bicarbonate before disposal.
References
- Cohen, S. A., et al. (1986). Synthesis of amino acid methyl esters. Journal of Organic Chemistry.
-
Anand, K., et al. (2014). Synthesis and evaluation of novel biphenyl-based amino acid derivatives. Bioorganic & Medicinal Chemistry Letters .
-
Organic Syntheses. (1984). General procedure for the preparation of amino acid methyl ester hydrochlorides. Org. Synth. Coll. Vol. 7, p.93.
-
PubChem. (2023). Methyl 2-amino-2-(4-methylphenyl)acetate (Analogous Compound Data).
Procedure for hydrolysis of Methyl 2-Amino-2-(4-biphenylyl)acetate to free acid
Application Note: Hydrolysis of Methyl 2-Amino-2-(4-biphenylyl)acetate to 2-Amino-2-(4-biphenylyl)acetic Acid
Abstract & Scope
This technical guide details the procedure for the hydrolysis of Methyl 2-Amino-2-(4-biphenylyl)acetate (also known as 4-biphenylglycine methyl ester) to its corresponding free acid form. This structural motif is a critical intermediate in the synthesis of neprilysin (NEP) inhibitors (e.g., Sacubitril precursors) and peptidomimetics.
The biphenyl moiety introduces significant lipophilicity, necessitating specific solvent systems, while the benzylic
-
Method A (Mild Saponification): Optimized for enantiopurity retention using Lithium Hydroxide (LiOH).
-
Method B (Acid Hydrolysis): Robust protocol for racemic substrates or hydrochloride salt isolation.
Chemical Strategy & Mechanistic Insight
The Solubility Challenge
Unlike simple phenylglycine derivatives, the 4-biphenyl group drastically reduces water solubility. Standard aqueous hydrolysis will fail due to phase separation.
-
Solution: Use of a miscible organic co-solvent (THF or 1,4-Dioxane) is mandatory to solubilize the ester.
The Racemization Risk
The
-
Mechanism: Strong bases can deprotonate the
-carbon, forming an enolate intermediate that reprotonates non-stereoselectively. -
Control: Method A uses LiOH (a weaker base than NaOH/KOH) at controlled temperatures (
to RT) to minimize enolization.
Reaction Scheme
The transformation proceeds via a tetrahedral intermediate, expelling methanol to yield the carboxylate, which is subsequently protonated to the zwitterion.
Figure 1: Simplified reaction pathway emphasizing the solvent requirement.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Substrate | Methyl 2-Amino-2-(4-biphenylyl)acetate | Starting Material |
| Lithium Hydroxide | LiOH·H₂O (98%) | Mild Base (Method A) |
| Hydrochloric Acid | 6N and 1N HCl | Acid Hydrolysis / pH Adjustment |
| Solvents | THF (HPLC Grade), Methanol, Water | Reaction Medium |
| pH Meter | Calibrated (3-point) | Critical for Zwitterion Isolation |
| Ion Exchange Resin | Dowex 50W (Optional) | Desalting (if required) |
Experimental Protocols
Method A: Mild Saponification (Preserves Chirality)
Recommended for enantiomerically pure starting materials.
Step-by-Step Procedure:
-
Solubilization: In a round-bottom flask, dissolve 1.0 eq of Methyl 2-Amino-2-(4-biphenylyl)acetate in THF:Water (3:1 v/v) . Ensure concentration is
.-
Note: If the solution is cloudy, add minimal methanol until clear.
-
-
Base Addition: Cool the solution to
(ice bath). Add 1.2 eq of LiOH·H₂O slowly.[1][2] -
Reaction: Stir at
for 30 mins, then allow to warm to Room Temperature ( ) . Monitor by TLC or HPLC.-
Target: Disappearance of ester peak. Reaction time is typically 2–4 hours.
-
-
Quench & Evaporation: Once complete, carefully evaporate the organic solvent (THF) under reduced pressure at
.-
Caution: Do not heat excessively to avoid thermal racemization.
-
-
Isolation (The "pI Crash"):
-
Dilute the aqueous residue with water.
-
Cool to
. -
Dropwise add 1N HCl while monitoring pH.
-
Target pH: 6.0 – 6.5 (Isoelectric point).
-
A white precipitate (Zwitterion) should form.
-
-
Filtration: Filter the solid, wash with cold water (
) and diethyl ether ( ) to remove lipophilic impurities. -
Drying: Vacuum dry at
over .
Method B: Acid Hydrolysis (Robust)
Recommended for racemic material or if the Hydrochloride salt is desired.
Step-by-Step Procedure:
-
Suspension: Suspend 1.0 eq of substrate in 6N HCl (10–15 volumes).
-
Reflux: Heat to reflux (
) for 4–6 hours.-
Observation: The solid will eventually dissolve as hydrolysis proceeds.
-
-
Concentration: Cool to RT. Evaporate volatiles in vacuo to near dryness.
-
Trituration: Add Acetone or Diethyl Ether to the residue. Triturate vigorously to induce crystallization of the Hydrochloride Salt .
-
Filtration: Collect the white solid by filtration.
Workflow Visualization
Figure 2: Decision tree and process flow for selecting the optimal hydrolysis pathway.
Analytical Validation & Specifications
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Loss of methyl singlet (~3.6 ppm). Presence of biphenyl aromatic protons (7.3–7.7 ppm). |
| Purity | HPLC (C18 Column) | > 98.0% Area.[3] Mobile Phase: ACN/Water + 0.1% TFA. |
| Chirality | Chiral HPLC | e.e. > 99% (Compare with racemic standard). |
| Water Content | Karl Fischer | < 1.0% (Critical for subsequent coupling steps). |
Key NMR Diagnostic:
-
Ester: Singlet at
3.65 ppm. -
Free Acid: Disappearance of 3.65 ppm singlet; appearance of broad OH peak (10-12 ppm) in DMSO-d6.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Poor solubility of biphenyl ester. | Increase THF ratio or warm slightly (max |
| Racemization | Base concentration too high or Temp too high. | Use LiOH (weaker base), keep at |
| No Precipitate at pH 6 | Product is too dilute or "oiling out". | Concentrate aqueous phase further. Cool to |
| Sticky Solid | Impurities trapped in lattice. | Triturate with diethyl ether or sonicate in cold acetonitrile. |
References
-
BenchChem. (2025).[4] (R)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent.[4] Retrieved from
-
Koshikari, Y., et al. (2012).[5] N,N-Diarylammonium Pyrosulfate-Catalyzed Hydrolysis of Esters.[5] Organic Letters, 14(12), 3194-3197. Retrieved from
-
National Institutes of Health (NIH). (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls. PMC6920956. Retrieved from
-
ChemSpider. (2025). Synthetic Page: Hydrolysis of Methyl Esters. Retrieved from
-
Google Patents. (2004). WO2004048314A1: Substituted amino phenylacetic acids and derivatives. Retrieved from
Sources
Application Note: High-Fidelity Coupling of Methyl 2-Amino-2-(4-biphenylyl)acetate
Topic: Peptide Coupling Conditions for Methyl 2-Amino-2-(4-biphenylyl)acetate Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists
Executive Summary & Strategic Analysis
Methyl 2-Amino-2-(4-biphenylyl)acetate (also known as 4-Biphenylglycine methyl ester or Bpg-OMe ) represents a "privileged scaffold" in medicinal chemistry, often utilized in the synthesis of neprilysin inhibitors (e.g., Sacubitril analogs) and HCV protease inhibitors.
However, incorporating this residue into a peptide backbone presents a dualistic synthetic challenge :
-
Steric Hindrance: The bulky biphenyl group at the
-position imposes significant steric drag, retarding nucleophilic attack and necessitating highly active coupling reagents. -
Racemization Sensitivity: The
-proton is benzylic and flanked by an electron-withdrawing ester. This acidity makes the chiral center highly prone to base-catalyzed enolization and subsequent racemization (epimerization), particularly when reaction times are prolonged due to steric hindrance.
The Core Directive: To successfully couple an N-protected amino acid to Methyl 2-Amino-2-(4-biphenylyl)acetate, one must employ a "Low-Basicity, High-Activity" strategy. The standard DIPEA/HATU protocol is often too basic and risks eroding enantiomeric excess (ee). This guide details an optimized protocol using Collidine (TMP) and COMU or T3P to maintain chiral integrity.
Mechanistic Insight: The Racemization Danger Zone
Understanding why this molecule fails in standard conditions is prerequisite to fixing it.
The Electronic Trap
In Methyl 2-Amino-2-(4-biphenylyl)acetate, the
-
Resonance Stabilization: The negative charge formed upon deprotonation is delocalized not just into the ester carbonyl, but also into the extended
-system of the biphenyl ring. -
The Base Factor: Standard tertiary amines like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are strong enough to deprotonate this
-carbon, especially if the coupling reaction is slow and the base is present in excess.
The Kinetic Trap
Because the biphenyl group is bulky, the amine is a poorer nucleophile sterically.
-
Consequence: The coupling reaction is slow
The amine is exposed to the base for a longer duration Probability of epimerization increases.
Visualizing the Pathway
The following diagram illustrates the competing pathways: Product Formation vs. Racemization.
Caption: Kinetic competition between peptide bond formation (Green) and base-catalyzed enolization (Red).
Optimized Coupling Protocol
This protocol is designed for coupling an Fmoc- or Boc-protected amino acid (Carboxylic Acid) to Methyl 2-Amino-2-(4-biphenylyl)acetate (Amine HCl salt).
Reagent Selection Matrix
| Component | Recommendation | Rationale |
| Coupling Reagent | COMU or T3P | COMU: Superior activity to HATU with lower epimerization risk (internal base effect).T3P (Propylphosphonic anhydride): Excellent for sterically hindered couplings; generates no basic byproducts. |
| Base | 2,4,6-Collidine (TMP) | A weaker base (pKa ~7.4) than DIPEA (pKa ~10.5). Sufficient to neutralize the HCl salt but insufficient to deprotonate the |
| Solvent | DMF or NMP | Polar aprotic solvents are required for solubility. DCM is safer for racemization but often fails to dissolve the biphenyl derivative. |
| Additives | Oxyma Pure | Use if employing DIC or EDC. Superior safety and reactivity profile compared to HOBt/HOAt.[1] |
Step-by-Step Procedure (The "Collidine/COMU" Method)
Scale: 1.0 mmol basis. Pre-requisites: Dry DMF, Argon atmosphere.
Step 1: Preparation of the Electrophile (Activation)
-
Dissolve the N-protected amino acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL).
-
Add COMU (1.1 equiv, 1.1 mmol). Note: If using HATU, reduce base equivalents in Step 2.
-
Cool the mixture to 0°C in an ice bath.
-
Add 2,4,6-Collidine (1.0 equiv relative to Acid) dropwise.
-
Stir at 0°C for 2–5 minutes to form the active ester. Do not activate for >10 mins to avoid self-reactivity.
Step 2: Addition of the Nucleophile (Bpg-OMe)
-
In a separate vial, suspend Methyl 2-Amino-2-(4-biphenylyl)acetate Hydrochloride (1.0 equiv, 1.0 mmol) in DMF (2 mL).
-
Add 2,4,6-Collidine (1.0 equiv) to this suspension to free-base the amine. Crucial: Do not use excess base here.
-
Transfer the amine solution dropwise into the activated acid solution at 0°C.
Step 3: Reaction & Monitoring
-
Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature.
-
Monitoring: Monitor by HPLC or LC-MS after 1 hour.
-
Target: Disappearance of the amine (MW ~241 + 1 (H+) = 242 Da).
-
Troubleshooting: If conversion <50% after 2 hours, do not add more base. Add 0.1 equiv of additional COMU and stir longer.
-
Step 4: Workup (Acid Wash is Critical)
-
Dilute the reaction mixture with Ethyl Acetate (50 mL).
-
Wash 1: 0.5 M HCl or 5% KHSO₄ (aq) (3 x 20 mL). This removes the collidine and any unreacted amine.
-
Wash 2: Saturated NaHCO₃ (2 x 20 mL).
-
Wash 3: Brine (1 x 20 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
Alternative "Zero-Racemization" Method (T3P)
For extremely sensitive substrates where the COMU method still shows >2% epimerization:
-
Dissolve Acid (1.1 eq) and Amine HCl (1.0 eq) in Ethyl Acetate or DCM (if soluble) or DMF.
-
Add T3P (50% in EtOAc, 1.5 equiv).
-
Cool to 0°C.
-
Add N-Methylmorpholine (NMM) (2.5 equiv) slowly.
-
Why this works: T3P reacts very fast in a "cage-like" transition state, and NMM is a mild base.
Quality Control & Validation
You cannot assume optical purity; you must prove it.
Chiral HPLC Method
Standard C18 HPLC will likely not separate the D-L and L-L diastereomers effectively.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (typically 80:20 or 90:10).
-
Detection: UV at 254 nm (Biphenyl chromophore is strong).
-
Reference: Synthesize the intentional racemate by using DL-Bpg-OMe to identify the retention times of both diastereomers.
NMR Validation
-
Proton NMR: The
-proton of the biphenylglycine residue is diagnostic. In diastereomeric mixtures, this proton often appears as two distinct singlets or doublets separated by 0.05–0.2 ppm due to the different magnetic environments of the side chains.
Workflow Visualization
Caption: Optimized workflow ensuring low temperature and controlled basicity to prevent racemization.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Beisswenger, M., &fs; Hauser, A. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[2] Luxembourg Bio Technologies Application Note. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
BenchChem. Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. Link
Sources
Navigating the Synthesis of Advanced Pharmaceutical Intermediates: A Guide to N-Protection Strategies for Methyl 2-Amino-2-(4-biphenylyl)acetate
Introduction: The Critical Role of N-Protection in the Synthesis of Non-Natural Amino Acids
In the landscape of modern drug discovery and development, non-natural amino acids (nnAAs) are indispensable building blocks for creating novel peptide and small molecule therapeutics with enhanced pharmacological profiles. Methyl 2-Amino-2-(4-biphenylyl)acetate, a key intermediate, presents unique synthetic challenges due to its sterically demanding biphenyl moiety. The primary amino group in this molecule is a locus of high reactivity, necessitating a robust protection strategy to prevent undesired side reactions during subsequent synthetic transformations. This guide provides a comprehensive overview of field-proven N-protection strategies, offering detailed protocols and the underlying chemical logic to empower researchers in their synthetic endeavors. The choice of an appropriate protecting group is paramount and is dictated by the overall synthetic scheme, particularly the need for orthogonal deprotection strategies that allow for the selective removal of one protecting group in the presence of others.[1][2]
Core Principles of Orthogonal Protection
The concept of orthogonality is central to the efficient synthesis of complex molecules.[1] In the context of protecting groups, orthogonality refers to the ability to deprotect one functional group under a specific set of conditions that do not affect other protecting groups present in the molecule.[3] This allows for a stepwise and controlled manipulation of the molecule's reactivity. For Methyl 2-Amino-2-(4-biphenylyl)acetate, where further modifications to the biphenyl ring or ester group might be desired, an orthogonal protection strategy is essential.
Figure 1: Orthogonal N-protection strategies for an amino acid ester.
Comparative Analysis of Common N-Protecting Groups
The three most widely employed N-protecting groups in modern organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Each possesses distinct characteristics regarding its introduction and, more importantly, its cleavage, which forms the basis of orthogonal protection strategies.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Key Considerations for Methyl 2-Amino-2-(4-biphenylyl)acetate |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[4][5] | Stable to bases and hydrogenolysis. | The bulky biphenyl group does not significantly hinder Boc protection. Deprotection is clean and efficient. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[6] | Stable to mild acids and bases. | The biphenyl moiety may require longer reaction times or higher catalyst loading for complete hydrogenolysis. |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Mild bases (e.g., Piperidine in DMF)[7] | Stable to acids. | The steric bulk of the substrate has minimal impact on the base-mediated deprotection. |
Detailed Application Notes and Protocols
The following protocols have been optimized for the N-protection of Methyl 2-Amino-2-(4-biphenylyl)acetate, taking into account the specific steric and electronic properties of the molecule.
Protocol 1: N-Boc Protection
The Boc group is an excellent choice for general protection of the amino group due to its stability under a wide range of conditions and its straightforward, acid-labile removal.
Rationale: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A mild base is used to neutralize the resulting carboxylic acid byproduct. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the Boc anhydride.
Figure 2: Workflow for the N-Boc protection of Methyl 2-Amino-2-(4-biphenylyl)acetate.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-Amino-2-(4-biphenylyl)acetate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of substrate).
-
Reagent Addition: To the stirred solution, add triethylamine (1.2 eq.) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexanes) or by recrystallization.[8][9]
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10][11]
Protocol 2: N-Cbz Protection
The Cbz group is a classic amine protecting group, removable by catalytic hydrogenolysis, a method orthogonal to both acid- and base-labile protecting groups.
Rationale: Similar to Boc protection, the reaction involves the nucleophilic attack of the amine on the acyl chloride of benzyl chloroformate. Schotten-Baumann conditions, using a biphasic system with an aqueous base, are commonly employed to neutralize the HCl generated during the reaction.[6]
Experimental Protocol:
-
Dissolution: Suspend Methyl 2-Amino-2-(4-biphenylyl)acetate (1.0 eq.) in a mixture of 1,4-dioxane and water (2:1).
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add sodium carbonate (2.0 eq.).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the vigorously stirred suspension, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[12]
Deprotection Considerations: The hydrogenolysis of the Cbz group in the presence of the biphenyl system may require careful optimization of the catalyst (e.g., 10% Pd/C) loading and hydrogen pressure to ensure complete and clean deprotection without reduction of the aromatic rings.[13]
Protocol 3: N-Fmoc Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its facile removal under mild basic conditions.
Rationale: The reaction proceeds through the attack of the amine on the activated carbonyl of Fmoc-OSu. The use of a mild base like sodium bicarbonate in a mixed aqueous-organic solvent system provides optimal conditions for this transformation.
Experimental Protocol:
-
Dissolution: Dissolve Methyl 2-Amino-2-(4-biphenylyl)acetate (1.0 eq.) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq.) in 1,4-dioxane dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the Fmoc-protected product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.[14]
Deprotection Protocol: The Fmoc group is typically removed using a 20% solution of piperidine in N,N-dimethylformamide (DMF) at room temperature.[7][15]
Deprotection Strategies: The Key to Versatility
The true power of these protecting groups lies in their selective removal, enabling complex, multi-step syntheses.
Figure 3: Deprotection mechanisms for Boc, Cbz, and Fmoc protecting groups.
Conclusion: Empowering Synthesis through Strategic Protection
The successful synthesis of complex molecules like Methyl 2-Amino-2-(4-biphenylyl)acetate hinges on the judicious selection and application of N-protection strategies. By understanding the underlying principles of orthogonality and mastering the detailed protocols for the introduction and removal of Boc, Cbz, and Fmoc protecting groups, researchers can navigate the synthetic landscape with greater control and efficiency. This guide serves as a foundational resource, providing both the theoretical framework and practical methodologies to empower scientists in the development of next-generation therapeutics.
References
-
AAPPTec. N-Terminal Deprotection; Boc removal. Aapptec Peptides. Accessed February 13, 2026. [Link]
- Davies, S. G.; Ichihara, O. Orthogonal N,N-deprotection strategies of β-amino esters. J. Chem. Soc., Perkin Trans. 11997, 1935–1944.
-
Common Organic Chemistry. Boc Deprotection - TFA. Accessed February 13, 2026. [Link]
-
P. G. M. Wuts. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Accessed February 13, 2026. [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Accessed February 13, 2026. [Link]
-
Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 16(10), 982–987. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Accessed February 13, 2026. [Link]
- Góngora-Benítez, M., et al. (2014). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 8599.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17–28). Humana Press.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Collins, J. M., & Leadbeater, N. E. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
- Van der Veken, P., et al. (2005). Rapid N-Boc Deprotection with TFA. Tetrahedron Letters, 46(24), 4267-4270.
-
Scholars Research Library. Der Pharma Chemica, 2013, 5(1):231-237. Accessed February 13, 2026. [Link]
- Isidro-Llobet, A., et al. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 213-228.
-
Ghirardello, M., et al. (2021). Reagents and conditions: a) i) Fmoc deprotection: 20 % piperidine/DMF;... ResearchGate. Accessed February 13, 2026. [Link]
- Zhang, A., Russell, D., & Burgess, K. (1998). A method for removal of N-BOC protecting groups from substrates on TFA-sensitive resins. Tetrahedron Letters, 39(42), 7763–7766.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Accessed February 13, 2026. [Link]
- Process for preparing enantiomerically enriched amino-alcohols. (2007).
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed February 13, 2026. [Link]
-
MS Vision. Characterization of intact and modified proteins by mass spectrometry. Accessed February 13, 2026. [Link]
-
Experimental Procedures. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91–102.
- Methods for the synthesis of fmoc protected amines. (1997).
-
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Accessed February 13, 2026. [Link]
- Quinn, A. W., et al. (2021). β-Methylamino-L-alanine-induced protein aggregation in vitro and protection by L-serine. Amino Acids, 53(9), 1351–1359.
- A novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2013).
- Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (2015). Organic Syntheses, 92, 103–118.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed February 13, 2026. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2018). Molecules, 23(12), 3299.
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). The Journal of Organic Chemistry, 87(10), 6649–6658.
-
Chalk, R. (2020, October 21). 2 Protein Analysis using Tandem Mass Spectrometry [Video]. YouTube. [Link]
- Koz, G., & Coskun, N. (2023). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. Journal of Innovative Science and Engineering, 7(2), 160–166.
-
Synthesis of N-Boc protected dipeptides 2–6. ResearchGate. Accessed February 13, 2026. [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Pictet-Spengler Reaction of Methyl 2-Amino-2-(4-biphenylyl)acetate with Aldehydes for the Synthesis of Tetrahydroisoquinoline Scaffolds
Introduction
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the tetrahydroisoquinoline (THIQ) core is a privileged structure found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The Pictet-Spengler reaction, a classic yet continually evolving transformation, stands as a powerful and atom-economical method for constructing this essential heterocyclic system.[4][5][6] This application note provides a detailed examination of the reaction mechanism between Methyl 2-Amino-2-(4-biphenylyl)acetate and various aldehydes, a process that leads to the formation of novel substituted tetrahydroisoquinolines with significant potential in medicinal chemistry.
Methyl 2-Amino-2-(4-biphenylyl)acetate serves as a unique substrate for the Pictet-Spengler reaction. The presence of the biphenyl moiety offers opportunities for post-synthetic modification and can influence the pharmacological properties of the resulting THIQ products. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and practical troubleshooting advice to facilitate the successful application of this reaction in their synthetic endeavors.
Reaction Mechanism: A Stepwise Annulation
The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution.[2] The reaction proceeds through the condensation of a β-arylethylamine with a carbonyl compound, followed by a ring-closing cyclization.[4] In the context of Methyl 2-Amino-2-(4-biphenylyl)acetate, the reaction with an aldehyde is typically catalyzed by a protic or Lewis acid.[6]
The key driving force for the reaction is the formation of a highly electrophilic iminium ion intermediate.[4] While the initial imine formed from the condensation of the amine and aldehyde is often not electrophilic enough to induce cyclization with a less activated aromatic ring like a phenyl group, the protonated iminium ion is sufficiently reactive.[4]
Mechanistic Steps:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of Methyl 2-Amino-2-(4-biphenylyl)acetate on the carbonyl carbon of the aldehyde. Subsequent dehydration, typically acid-catalyzed, leads to the formation of a Schiff base (imine).
-
Iminium Ion Generation: In the presence of an acid catalyst, the nitrogen atom of the imine is protonated, generating a highly electrophilic iminium ion. This step is crucial for activating the system towards cyclization, especially with non-electron-rich aromatic rings.[4]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich biphenyl ring, acting as the nucleophile, attacks the electrophilic carbon of the iminium ion. This ring-closing step, a 6-endo-trig cyclization, forms the new six-membered ring of the tetrahydroisoquinoline core and temporarily disrupts the aromaticity of the biphenyl system.[6]
-
Rearomatization: A final deprotonation step restores the aromaticity of the biphenyl ring, yielding the stable tetrahydroisoquinoline product.
Caption: Generalized reaction mechanism of the Pictet-Spengler reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative tetrahydroisoquinoline derivative from Methyl 2-Amino-2-(4-biphenylyl)acetate and an aromatic aldehyde.
Materials and Reagents
-
Methyl 2-Amino-2-(4-biphenylyl)acetate hydrochloride
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Representative Synthetic Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-Amino-2-(4-biphenylyl)acetate hydrochloride (1.0 eq).
-
Solvent and Reactant Addition: Suspend the starting material in anhydrous dichloromethane (DCM). Add the aldehyde (1.1 eq) to the suspension.
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (2.0 - 3.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydroisoquinoline product.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (mg) |
| Methyl 2-Amino-2-(4-biphenylyl)acetate HCl | 277.75[7] | 1.0 | 1.0 | 277.8 |
| Benzaldehyde | 106.12 | 1.1 | 1.1 | 116.7 |
| Trifluoroacetic Acid | 114.02 | 2.5 | 2.5 | 285.1 |
| Expected Product | Varies | - | - | - |
| Typical Yield | - | - | - | 70-90% |
Note: The molecular weight of the product will depend on the specific aldehyde used.
Caption: A streamlined experimental workflow for the Pictet-Spengler synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficiently acidic conditions.- Poorly reactive aldehyde.- Steric hindrance. | - Increase the equivalents of the acid catalyst.- Consider using a stronger acid catalyst (e.g., BF₃·OEt₂).- For less reactive aldehydes, consider heating the reaction mixture. |
| Formation of Side Products | - Polymerization of the aldehyde.- Competing side reactions (e.g., aldol condensation).[8] | - Add the aldehyde slowly to the reaction mixture.- Run the reaction at a lower temperature.- Ensure anhydrous conditions to minimize hydrolysis of the iminium ion. |
| Difficult Purification | - Co-elution of starting materials or byproducts. | - Optimize the solvent system for column chromatography.- Consider a different purification technique (e.g., preparative HPLC, crystallization). |
| Incomplete Reaction | - Insufficient reaction time.- Reversibility of the reaction. | - Extend the reaction time and continue monitoring.- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the product. |
Conclusion
The Pictet-Spengler reaction of Methyl 2-Amino-2-(4-biphenylyl)acetate with aldehydes represents a robust and versatile strategy for the synthesis of novel tetrahydroisoquinoline derivatives. The biphenyl moiety provides a valuable handle for further synthetic manipulations, making these products attractive scaffolds for the development of new therapeutic agents. By understanding the underlying reaction mechanism and adhering to optimized experimental protocols, researchers can efficiently access a diverse range of complex heterocyclic compounds. The insights and procedures detailed in this application note are intended to empower scientists in their pursuit of innovative molecular architectures with potential biological significance.
References
-
Pictet–Spengler reaction - Wikipedia. Available from: [Link]
-
Benmekhbi, L., Louafi, F., & Hurvois, J. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. The Journal of Organic Chemistry. Available from: [Link]
-
Pictet‐Spengler reaction based on in‐situ generated alpha‐amino iminium... - ResearchGate. Available from: [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available from: [Link]
-
Seayad, J., Seayad, A. M., & List, B. (2006). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Highly enantioselective Pictet-Spengler reactions with alpha-ketoamide-derived ketimines: access to an unusual class of quaternary alpha-amino amides - PubMed. Available from: [Link]
-
α-Amino Acids and Derivatives in the Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids | Request PDF - ResearchGate. Available from: [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. Available from: [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC. Available from: [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - Beilstein Journals. Available from: [Link]
-
Halogen Bond-catalyzed Pictet-Spengler Reaction - ResearchGate. Available from: [Link]
-
(PDF) The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available from: [Link]
-
Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring | ChemRxiv. Available from: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available from: [Link]
-
Accepted manuscript Published in: Tetrahedron Letters, 57:546-548 (2016) DOI: 10.1016/j.tetlet.2015.12.081. Available from: [Link]
-
Methyl 2-amino-2-(4-methylphenyl)acetate | C10H13NO2 | CID 4357196 - PubChem. Available from: [Link]
-
Me2Zn-Mediated Addition of Acetylenes to Aldehydes and Ketones. Available from: [Link]
-
Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem - NIH. Available from: [Link]
-
Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Noncoded Amino Acids Bearing a Salicylaldehyde Tag for the Design of Reversible‐Covalent Peptides - AIR Unimi. Available from: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride [cymitquimica.com]
- 8. Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter [organic-chemistry.org]
Application Note: Recrystallization Techniques for the Purification of Methyl 2-Amino-2-(4-biphenylyl)acetate
Abstract
Methyl 2-Amino-2-(4-biphenylyl)acetate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. The purity of this compound is paramount to ensure the efficacy and safety of the final drug product. This application note provides a comprehensive guide to the purification of Methyl 2-Amino-2-(4-biphenylyl)acetate using optimized recrystallization techniques. It delves into the principles of solvent selection, provides detailed step-by-step protocols for both single-solvent and multi-solvent systems, and includes a troubleshooting guide to address common experimental challenges. The methodologies described herein are designed to be robust and reproducible, enabling researchers, scientists, and drug development professionals to obtain high-purity material essential for their work.
Introduction and Principles
Recrystallization is a powerful purification technique for crystalline solids. The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in much lower concentrations, remain in the solution (mother liquor).[2] The slow and controlled formation of crystals is critical, as it allows for the selective incorporation of the target molecule into the growing lattice, effectively excluding impurities.[2]
Methyl 2-Amino-2-(4-biphenylyl)acetate possesses a biphenyl group, an amino group, and a methyl ester. This combination of a large nonpolar aromatic system and polar functional groups presents a unique challenge for solvent selection. A successful protocol hinges on finding a solvent system that can adequately solubilize the molecule when heated but allows for its controlled precipitation upon cooling.
Physicochemical Properties & Solvent Selection
A thorough understanding of the compound's properties is the cornerstone of developing a successful recrystallization protocol. While specific solubility data for Methyl 2-Amino-2-(4-biphenylyl)acetate is not extensively published, we can infer its behavior from its structural components: the nonpolar biphenyl moiety and the polar amino ester group. This suggests that solvents of intermediate polarity or binary mixtures will be most effective.
Solvent Screening: The initial and most critical step is to screen a range of solvents to find one that exhibits the desired solubility profile: high solubility in hot solvent and low solubility in cold solvent.[1] This is typically done on a small scale (milligrams of compound in a test tube).
General Guidelines for Solvent Choice:
-
Polarity Matching: The "like dissolves like" principle is a useful starting point. Given the molecule's mixed polarity, alcohols (Methanol, Ethanol, Isopropanol), esters (Ethyl Acetate), and ketones (Acetone) are promising candidates.
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the solute melts before dissolving.[1]
-
Reactivity: The solvent must be chemically inert towards the compound.[1]
Suggested Solvents for Screening
Based on the structure of the target molecule and general principles for aromatic amino esters, the following solvents should be evaluated.
| Solvent Class | Specific Solvent | Rationale & Expected Behavior |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents that can hydrogen bond with the amino group. The biphenyl group may limit solubility, potentially creating a favorable solubility curve with temperature.[3] |
| Esters | Ethyl Acetate | A solvent of intermediate polarity. Often a good choice for compounds with ester functionalities.[4] |
| Ketones | Acetone | A polar aprotic solvent that can be effective for a wide range of organic compounds.[5] |
| Aromatic | Toluene | A nonpolar solvent. Unlikely to be a good single solvent but may be useful as an anti-solvent in a binary system with a more polar solvent. |
| Ethers | Diethyl Ether | A nonpolar solvent, typically used as an anti-solvent to precipitate compounds from more polar solutions.[6] |
| Hydrocarbons | Hexane, Heptane | Nonpolar solvents. The compound will likely have very low solubility, making them ideal as anti-solvents or for washing the final crystals. |
Solvent Selection Workflow
The following diagram outlines the logical process for selecting an appropriate solvent system.
Caption: Decision workflow for selecting a suitable recrystallization solvent system.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: Single-Solvent Recrystallization (Example: Isopropanol)
This protocol is ideal when a single solvent with a steep solubility-temperature curve is identified.
Materials and Equipment:
-
Crude Methyl 2-Amino-2-(4-biphenylyl)acetate
-
Isopropanol (IPA), reagent grade
-
Activated Carbon (decolorizing charcoal), if needed
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemmed funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
Procedure:
-
Dissolution: Place the crude compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of IPA (e.g., 20 mL) and begin heating the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of hot IPA until the compound just dissolves completely.[7] Expert Tip: Adding excess solvent is a primary cause of low yield, so add the solvent cautiously once the solution is near boiling.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w of the solute).[7] Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Filtration (Optional but Recommended): If activated carbon or insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemmed funnel on the hotplate. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, hot flask. Causality Note: This step must be done quickly with pre-heated equipment to prevent premature crystallization in the funnel.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals by allowing the lattice to form correctly, excluding impurities.[2]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA to remove any residual mother liquor containing impurities.[7]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol B: Binary (Two-Solvent) Recrystallization (Example: Ethyl Acetate/Hexane)
This method is used when no single solvent is suitable. One solvent ("solvent") dissolves the compound well, while the other ("anti-solvent") does not.
Materials and Equipment:
-
Same as Protocol A, plus:
-
Ethyl Acetate, reagent grade
-
Hexane, reagent grade
-
Pipettes or burette for adding anti-solvent
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of near-boiling ethyl acetate (the "good" solvent).
-
Induce Cloudiness: While keeping the solution hot, add hexane (the "poor" anti-solvent) dropwise with constant swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-homogenize: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate, resulting in a clear, saturated solution at its boiling point.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol A (Steps 5 & 6).
-
Isolation & Washing: Collect the crystals by vacuum filtration. For washing, use a pre-chilled mixture of ethyl acetate and hexane (in a ratio similar to that of the final crystallization mixture) to prevent the crystals from dissolving.
-
Drying: Dry the purified crystals to a constant weight as described in Protocol A (Step 9).
General Recrystallization Workflow Diagram
Caption: A generalized workflow illustrating the key stages of recrystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is supersaturated above the compound's melting point; cooling too rapidly; impurities are high. | Re-heat the mixture and add more solvent to decrease saturation.[7] Ensure cooling is slow. If the problem persists, try a different solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used; solution is not saturated; compound is very soluble even in cold solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some solvent to increase the concentration and re-cool.[7] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration; filtration before crystallization was complete; crystals are soluble in the cold wash solvent. | Use the minimum amount of hot solvent.[2] Ensure filtration apparatus is pre-heated. Allow adequate time for cooling in the ice bath. Always wash crystals with ice-cold solvent.[7] |
| Impure Crystals | Cooling was too rapid, trapping impurities.[2] The crystals were not washed adequately. | Allow the solution to cool as slowly as possible without disturbance. Wash the filter cake thoroughly with fresh, ice-cold solvent to remove mother liquor. A second recrystallization may be necessary. |
Conclusion
The purification of Methyl 2-Amino-2-(4-biphenylyl)acetate by recrystallization is a highly effective method for achieving the purity required for pharmaceutical development and research applications. The success of the technique is critically dependent on the rational selection of a solvent system, careful execution of the dissolution and cooling steps, and proper isolation of the final product. By following the detailed protocols and troubleshooting guides provided in this application note, scientists can reliably and efficiently purify this key chemical intermediate.
References
- Benchchem. (n.d.). Technical Support Center: Purification of [1,1'-Biphenyl]-2,2',3,3'-tetrol by Recrystallization.
- Robertson, D. L. (2006). Purification of polybrominated biphenyl congeners. PubMed.
- National Center for Biotechnology Information. (n.d.). Methyl 2-amino-2-(4-methylphenyl)acetate. PubChem.
- Sigma-Aldrich. (n.d.). Methyl 2-(4-aminophenyl)acetate.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
- CymitQuimica. (n.d.). Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride.
- Benchchem. (n.d.). (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.
- Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
- Benchchem. (n.d.). Technical Support Center: Biphenyl Sulfonamide Crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
- Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with...
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. benchchem.com [benchchem.com]
- 3. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support: Yield Optimization for Methyl 2-Amino-2-(4-biphenylyl)acetate
Executive Summary & Route Strategy
This guide addresses the synthesis of Methyl 2-amino-2-(4-biphenylyl)acetate , a non-natural
The Core Challenge: The biphenyl moiety introduces significant steric bulk and hydrophobicity compared to standard phenylglycine. This leads to two primary yield-killing bottlenecks:
-
Solubility-Limited Kinetics: The starting amino acid often forms dense suspensions in methanol, preventing complete esterification.
-
Product Isolation Losses: The high lipophilicity of the biphenyl group alters the solubility profile of the hydrochloride salt, leading to losses during standard "antisolvent" workups.
Recommended Synthetic Pathway: While Strecker synthesis is possible, the Bucherer-Bergs route is recommended for the upstream synthesis of the amino acid due to superior purification potential at the hydantoin stage. The focus of this guide, however, is the critical downstream Esterification step.
Experimental Workflow (Visualized)
The following diagram outlines the optimized workflow, highlighting critical control points (CCPs) where yield is often lost.
Caption: Optimized esterification workflow for 4-biphenylglycine. Critical Checkpoint: The reaction mixture must become homogeneous at reflux.
Troubleshooting Module: The Esterification Step
Method: Thionyl Chloride (
Scenario A: "The reaction is incomplete, and I see unreacted starting material."
Diagnosis: The biphenyl group causes the amino acid to pack tightly in the crystal lattice, resisting dissolution in Methanol.
Root Cause: Insufficient
-
Increase Stoichiometry: Use 2.5 to 3.0 equivalents of
. The excess is required not just for catalysis, but to generate enough solvent polarity (via ionic strength) and scavenge all water produced. -
The "Reverse Addition" Protocol:
-
Standard: Drop
into Amino Acid + MeOH. -
Optimized for Biphenyls: Cool MeOH to 0°C. Add
dropwise first to generate a concentrated HCl-MeOH solution. Then add the solid 4-Biphenylglycine. This prevents the formation of "gummy" clumps that form when hits the solid directly.
-
Scenario B: "My yield is low (<50%) because the product won't precipitate."
Diagnosis: The methyl ester of biphenylglycine is more lipophilic than standard phenylglycine. It may remain soluble in the methanol concentrate. Root Cause: Using standard isolation protocols (like flooding with diethyl ether) without concentrating the methanol sufficiently. Corrective Action:
-
Full Concentration: You must remove >90% of the Methanol via rotary evaporation. The residue should be a thick oil or foam.
-
The "Trituration" Swap: Do not just add ether.
-
Add EtOAc (Ethyl Acetate) first to the residue. Heat slightly to dissolve impurities.
-
Cool to 0°C.
-
Slowly add MTBE (Methyl tert-butyl ether) or Diisopropyl ether .
-
Why? Biphenyl derivatives crystallize better from EtOAc/Ether mixtures than pure Ether.
-
Scenario C: "The product is turning yellow/brown."
Diagnosis: Oxidation or degradation of the amine.
Root Cause: High temperature exposure during the
-
Temperature Control: Maintain internal temperature <5°C during the addition of
. The reaction is highly exothermic. -
Nitrogen Blanket: Perform the reflux under an inert atmosphere (
or ).
Quantitative Optimization Data
Use these parameters to benchmark your process.
| Parameter | Standard Protocol | Optimized Biphenyl Protocol | Reason for Change |
| Solvent | Methanol (10 vol) | Methanol (15-20 vol) | Higher dilution aids solubility of the bulky biphenyl group. |
| Reagent ( | 1.2 - 1.5 eq | 2.5 - 3.0 eq | Drives equilibrium; biphenyl steric hindrance requires aggressive activation. |
| Addition Temp | 0°C | -5°C to 0°C | Controls exotherm to prevent side reactions (dimerization). |
| Reaction Time | 2-4 hours | 8-12 hours (Reflux) | Steric bulk slows the attack of methanol on the carbonyl. |
| Workup Solvent | Diethyl Ether | EtOAc / MTBE (1:3) | Better crystallization kinetics for lipophilic salts. |
FAQ: Rapid Fire Troubleshooting
Q: Can I use Sulfuric Acid (
Q: I see a "dimer" impurity by LCMS. What is it? A: This is likely the Diketopiperazine (DKP) .
-
Cause: If the reaction mixture is not acidic enough, or if you let the free base sit in solution.
-
Prevention: Ensure the system remains acidic. Do not perform an aqueous basic workup (e.g., bicarbonate wash) unless you plan to use the ester immediately. Store as the HCl salt.
Q: My starting material (4-Biphenylglycine) was made via the Strecker route and is dark. Will this affect the ester yield? A: Yes. Residual cyanide or polymeric impurities from the Strecker reaction can poison the esterification.
-
Fix: Recrystallize the starting amino acid from Acetic Acid/Water before attempting esterification.
Logic Tree for Process Failure
Caption: Diagnostic logic for common failure modes in biphenylglycine esterification.
References
-
Bucherer-Bergs Synthesis of Hydantoins
- Thionyl Chloride Mediated Esterification: Anand, R. C., & Vatsal, R. (2003). "A Convenient Synthesis of Amino Acid Methyl Esters." Organic Preparations and Procedures International, 35(2), 226-229. Relevance: Establishes the baseline protocol for amino acid methyl esters using .
-
Synthesis of Phenylglycine Derivatives (Nepafenac Intermediates)
-
Walsh, D. A., et al. (1982). "Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues." Journal of Medicinal Chemistry, 27(11), 1379–1388. Link
- Relevance: Discusses the synthesis of similar benzoyl-phenylglycine derivatives, highlighting solubility and cyclization issues relevant to biphenyl analogs.
-
-
Purification of Lipophilic Amino Acid Esters
- U.S. Patent 4,313,949 (1982).
-
Relevance: Describes industrial handling of similar lipophilic amino acid esters. Link
Sources
Preventing racemization of Methyl 2-Amino-2-(4-biphenylyl)acetate during coupling
Topic: Preventing Racemization of Methyl 2-Amino-2-(4-biphenylyl)acetate During Amide Coupling
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity for Methyl 2-Amino-2-(4-biphenylyl)acetate during amide bond formation. As a sterically hindered α-aryl amino acid derivative, this substrate presents unique challenges, making racemization a critical side reaction to control.
Understanding the Challenge: Why Racemization Occurs
Racemization during amide coupling is the loss of stereochemical purity at the α-carbon of an amino acid. For a chiral building block like Methyl 2-Amino-2-(4-biphenylyl)acetate, this leads to the formation of an unwanted diastereomeric product, complicating purification and potentially compromising the biological activity of the final compound.
The primary mechanism for this loss of chirality is the formation of a planar 5(4H)-oxazolone intermediate.[1][2][3] This process is typically initiated by the activation of the carboxylic acid and is often facilitated by the presence of a base. The α-proton of this planar intermediate is acidic and can be easily removed and re-added, leading to a mixture of L- and D-configurations.[2] The biphenyl group in your substrate can further stabilize this intermediate, increasing the propensity for racemization compared to simpler amino acids.[4]
Frequently Asked Questions (FAQs)
Q1: My chiral HPLC shows a diastereomeric impurity after coupling. What is the most likely cause?
A1: The most probable cause is racemization of the Methyl 2-Amino-2-(4-biphenylyl)acetate during the activation and coupling step. This is especially common if you are using a strong base, a highly activating coupling reagent without a racemization suppressant, or elevated temperatures.
Q2: Which factors have the greatest impact on racemization for this specific substrate?
A2: For a sterically hindered, α-aryl amino acid, the key factors are:
-
Choice of Coupling Reagent: Some reagents are inherently more likely to cause racemization than others.
-
Presence and Type of Additive: Additives like HOBt or Oxyma Pure are crucial for suppressing racemization, especially with carbodiimide reagents.[3][5]
-
Base Strength and Steric Hindrance: The basicity and structure of the tertiary amine used can significantly influence the rate of α-proton abstraction.[6]
-
Reaction Temperature: Higher temperatures accelerate the rate of both the desired coupling and the undesired racemization pathway.[7]
-
Solvent Polarity: The solvent can influence the stability of the intermediates involved in racemization.[7]
Q3: What are "racemization suppressant" additives and how do they work?
A3: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are used to minimize racemization.[5] When used with a coupling reagent (like a carbodiimide), they intercept the highly reactive initial intermediate to form an active ester.[3][8] This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, allowing it to react cleanly with the amine to form the desired peptide bond while preserving stereochemical integrity.[3][8] Oxyma-based additives are often considered superior due to their efficacy and improved safety profile over benzotriazoles.[8][9]
Q4: Are uronium/aminium salt reagents like HATU or HBTU better than carbodiimides like EDC or DIC?
A4: Uronium/aminium reagents such as HATU, HCTU, and COMU are generally very efficient and associated with low levels of racemization, particularly for challenging couplings.[1][3][5] They promote rapid amide bond formation, which kinetically outcompetes the racemization pathway.[1] While carbodiimides like DIC or EDC are cost-effective, they absolutely require an additive like HOBt or Oxyma Pure to achieve low racemization levels.[3][5] For a sensitive substrate like Methyl 2-Amino-2-(4-biphenylyl)acetate, a modern uronium salt reagent like HATU or COMU is often the preferred choice.[1][10]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
Use this section when you have already observed racemization in your reaction.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High level of diastereomer observed (>5%) | Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (DIC, EDC) without an additive. | Switch to a Uronium/Aminium Reagent: Use HATU, HCTU, or COMU. These reagents are designed for high efficiency and low racemization.[1][5][10] Add a Suppressant: If using a carbodiimide, always include at least 1 equivalent of Oxyma Pure or HOBt.[3][8] |
| Low but persistent racemization (1-5%) | Base-Induced Racemization: The tertiary amine (e.g., DIPEA, triethylamine) is too strong or not sterically hindered enough, leading to direct abstraction of the α-proton.[4][6] | Use a Weaker or More Hindered Base: Replace DIPEA (pKa ~10.1) with N-methylmorpholine (NMM, pKa ~7.4) or the highly hindered 2,4,6-collidine (pKa ~7.4).[5][6] Use the minimum amount of base necessary for the reaction. |
| Racemization increases on scale-up or with long reaction times | Elevated Temperature: Localized heating during reagent addition or extended reaction times at room temperature can accelerate oxazolone formation. | Lower the Reaction Temperature: Perform the coupling at 0 °C. For very sensitive substrates, temperatures as low as -15 °C may be beneficial.[7] |
| Variable results between batches | Solvent Effects or Reagent Quality: The polarity of the solvent can influence racemization rates.[7] Old or impure reagents may perform poorly. | Solvent Screening: If solubility permits, consider switching from a polar aprotic solvent like DMF to a less polar one like dichloromethane (DCM). Use High-Purity Reagents: Ensure coupling reagents, additives, and anhydrous solvents are fresh and of high quality. |
Visualizing the Problem: The Oxazolone Racemization Pathway
The following diagram illustrates the critical step where stereochemical information is lost. The activation of the N-protected amino acid (I) leads to a highly reactive intermediate (II), which can cyclize to the planar, achiral oxazolone (III). This intermediate is the primary source of racemization.
Caption: Key pathways in amide coupling.
Protocols & Methodologies
Recommended Low-Racemization Coupling Protocol
This protocol is a robust starting point for coupling Methyl 2-Amino-2-(4-biphenylyl)acetate while minimizing racemization.
Materials:
-
Methyl 2-Amino-2-(4-biphenylyl)acetate (as HCl salt or free base)
-
Carboxylic acid coupling partner
-
Coupling Reagent: COMU or HATU
-
Base: N-methylmorpholine (NMM) or 2,4,6-collidine
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid coupling partner (1.0 equiv).
-
Add the coupling reagent (e.g., COMU, 1.05 equiv).
-
Dissolve the solids in anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve Methyl 2-Amino-2-(4-biphenylyl)acetate (1.0 equiv) in the anhydrous solvent.
-
Add the base (e.g., NMM, 2.0 equiv if starting from HCl salt, 1.0 equiv if starting from free base) to the amino ester solution.
-
Slowly add the amino ester/base solution to the activated carboxylic acid mixture at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 12-16 hours.
-
Upon completion, proceed with standard aqueous workup and purification.
Workflow for Determining Stereochemical Purity by Chiral HPLC
Confirming the success of your low-racemization protocol requires a reliable analytical method.
Caption: Workflow for chiral HPLC analysis.
Method Development Notes:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) or macrocyclic glycopeptide-based CSPs (like teicoplanin) are excellent starting points for separating amino acid derivatives.[11][12]
-
Mobile Phase: A typical mobile phase for chiral separations consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive may be required to improve peak shape.
-
Detection: Use UV detection at a wavelength where your compound has strong absorbance.
By understanding the mechanisms of racemization and systematically applying the strategies outlined in this guide, you can successfully perform amide couplings with Methyl 2-Amino-2-(4-biphenylyl)acetate while maintaining high stereochemical fidelity.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Jad, Y. E., & El-Faham, A. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(24), 7578. [Link]
-
Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]
-
Akaji, K., et al. (2012). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. PMC. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Goodman, M., & McGahren, W. J. (1967). Mechanistic studies of peptide oxazolone racemization. Tetrahedron, 23(5), 2031–2050. [Link]
-
Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Optimization of Methyl 2-Amino-2-(4-biphenylyl)acetate Synthesis
Current Status: Online Ticket Focus: Reaction Kinetics & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges with the synthesis of Methyl 2-Amino-2-(4-biphenylyl)acetate . This molecule is a bulky, non-proteinogenic
The Core Problem: Standard protocols (e.g., room temperature HCl/MeOH) often result in sluggish reaction times (>24h) or incomplete conversion due to the steric bulk shielding the carbonyl carbon and poor solubility of the zwitterionic starting material.
This guide provides a validated troubleshooting framework to reduce reaction time while maintaining high enantiomeric purity (if applicable).
Module 1: Diagnostic Workflow
Before altering your protocol, use this decision matrix to identify the specific bottleneck in your current workflow.
Figure 1: Diagnostic logic for identifying kinetic bottlenecks in sterically hindered amino acid esterification.
Module 2: The "Gold Standard" Protocol (Optimized)
For bulky substrates like biphenyl-glycine, the Thionyl Chloride (
Optimized Protocol: High-Kinetics Esterification
| Parameter | Standard Condition | Optimized Condition (Biphenyl) | Reasoning (The "Why") |
| Reagent | Excess reagent consumes water generated during esterification, pushing Le Chatelier's principle. | ||
| Temperature | 0°C | 0°C | The biphenyl group creates a "steric wall." Thermal energy is required to overcome the activation barrier at the carbonyl. |
| Time | 12-24 Hours | 3-5 Hours | Reflux accelerates kinetics significantly. |
| Concentration | 0.1 M | 0.2 - 0.3 M | Higher concentration increases collision frequency, provided solubility is maintained. |
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. (Moisture is the enemy of reaction speed here).
-
Activation (Exothermic): Cool anhydrous Methanol (10 mL per g of substrate) to -10°C to 0°C . Add
(3.0 equiv) dropwise.-
Note: This generates anhydrous HCl and Methyl Sulfite in situ.
-
-
Addition: Add solid 2-Amino-2-(4-biphenylyl)acetic acid in one portion.
-
The "Kick": Allow to warm to Room Temp (RT) for 15 mins, then heat to reflux immediately.
-
Monitoring: Check TLC after 3 hours. If starting material persists, add 0.5 equiv of fresh
(cool briefly before adding) and resume reflux.
Module 3: Advanced Acceleration (TMSCl Method)
If the Thionyl Chloride method remains too slow or produces sulfur byproducts that are hard to remove, switch to the Trimethylsilyl Chloride (TMSCl) method. This is often kinetically superior for bulky amino acids.
Mechanism: TMSCl reacts with Methanol to produce anhydrous HCl and Trimethylmethoxysilane. The silyl ether byproduct acts as a water scavenger, irreversibly removing water from the equilibrium.
Protocol Adjustment:
-
Ratio: Use 4.0 - 5.0 equivalents of TMSCl relative to the amino acid.
-
Procedure: Add TMSCl to the amino acid suspension in MeOH at RT. The reaction often becomes homogeneous rapidly. Heat to reflux for 2-4 hours.
-
Benefit: Workup is simpler (evaporation yields the clean HCl salt).
Module 4: Troubleshooting & FAQs
Q1: The reaction stalls at 60% conversion even after 24h reflux. Why?
Diagnosis: This is likely an equilibrium trap or product inhibition .
-
The Fix: The water produced in the reaction is hydrolyzing your ester back to the acid.
-
Action: You must remove water.
-
Add a molecular sieve trap (3Å) to the reflux setup (Soxhlet).
-
Or, perform a "double-shot" addition: Evaporate the solvent completely (removing water), redissolve in fresh anhydrous MeOH, and add 1.0 equiv of fresh
or TMSCl.
-
Q2: My product is precipitating as a white solid during reflux.
Diagnosis: This is the Hydrochloride Salt of your product.
-
The Science: Methyl 2-Amino-2-(4-biphenylyl)acetate HCl is highly crystalline and less soluble in boiling MeOH than the free base.
-
Implication: This is actually good! Precipitation drives the equilibrium forward (Le Chatelier).
-
Action: Do not try to dissolve it. Filter the hot mixture; the solid is likely your pure product.
Q3: I see a new spot on TLC that runs higher than the ester. Is it an impurity?
Diagnosis: This is likely the Diketopiperazine (DKP) Dimer .
-
The Cause: If the reaction is left too long or if the pH rises (e.g., during a slow quench), two molecules of the amino ester condense.
-
Prevention: Stop the reaction immediately upon consumption of starting material. Avoid neutralizing the HCl salt until the very last moment before the next step (e.g., coupling). Store as the HCl salt, not the free base.
Module 5: Route Optimization (The Suzuki Alternative)
If the esterification of the bulky acid is proving operationally difficult, consider reversing the synthesis order . It is often faster to esterify a simple Phenylglycine analog first, and then build the biphenyl ring.
Figure 2: Alternative synthesis strategy. Esterifying the less hindered bromide first avoids the steric bottleneck.
References
-
Thionyl Chloride/Methanol Mechanism & Protocols
-
Source: Pianeta Chimica.[1] "Synthesis of Amino Acid Methyl Ester Hydrochloride."
-
URL:
-
-
TMSCl Optimization for Amino Acids
- Source: National Institutes of Health (PMC). "A Convenient Synthesis of Amino Acid Methyl Esters."
-
URL:
-
Solubility & Steric Considerations (Biphenyl/Phenylglycine)
-
Source: University of Rhode Island.[2] "The Solubility of Amino Acids in Various Solvent Systems."
-
URL:
-
-
Reaction Safety (SOCl2 Handling)
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of Methyl 2-Amino-2-(4-biphenylyl)acetate
Executive Summary & Strategic Context
Methyl 2-Amino-2-(4-biphenylyl)acetate is a critical non-proteinogenic amino acid scaffold, frequently employed in the synthesis of neprilysin inhibitors (e.g., Sacubitril) and novel analgesics.[1] Its structural integrity is defined by three distinct zones: the biphenyl aromatic system, the alpha-amino ester core, and the methoxy tail.[1]
This guide provides a comparative analysis of this molecule's 1H NMR profile. Unlike standard spectral lists, we compare the solvent-dependent performance (CDCl3 vs. DMSO-d6) and the synthetic validation markers (Precursor vs. Product) to ensure unambiguous structural confirmation.
Structural Segmentation & Theoretical Expectations
Before analyzing the data, we must define the magnetic environments. The molecule (C15H15NO2) presents a specific challenge: the overlap of the biphenyl aromatic protons and the lability of the amine protons.
The Molecular Zones[1]
-
Zone A (Aromatic): 9 protons. The biphenyl system typically exhibits a complex multiplet pattern due to the AA'BB' system of the inner ring and the monosubstituted outer ring.
-
Zone B (Alpha-Methine): 1 proton.[1][2] Deshielded by both the aromatic ring and the ester/amine functionality.
-
Zone C (Methoxy): 3 protons.[3] The diagnostic singlet for ester formation.
-
Zone D (Amine): 2 protons.[4] Highly solvent-dependent exchangeable protons.[1]
Comparative Analysis 1: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of the amino group and the resolution of the aromatic region.
Option A: Chloroform-d (CDCl3)[1][5]
-
Performance: High resolution for non-exchangeable protons.
-
Behavior: The amine protons (
) typically appear as a broad, indistinct singlet around 1.8–2.2 ppm due to rapid exchange. -
Risk: Overlap with water peaks or impurities can mask the amine signal.
Option B: Dimethyl Sulfoxide-d6 (DMSO-d6)[1][5][6]
-
Performance: Superior for polar intermediates and salt forms.
-
Behavior: Strong hydrogen bonding slows proton exchange. The
signal becomes sharp and integrates reliably, often shifting downfield (3.5–5.0 ppm for free base, >8.0 ppm if protonated).[1] -
Trade-off: The viscosity of DMSO can slightly broaden line widths, obscuring fine coupling in the aromatic region.[1]
Comparative Data Table: Solvent Shifts
| Proton Assignment | Approx. Shift ( | Approx.[2][3][5] Shift ( | Multiplicity | Integration |
| Methoxy ( | 3.72 | 3.65 | Singlet (s) | 3H |
| Alpha-CH | 4.65 | 4.75 | Singlet (s)* | 1H |
| Amine ( | 2.10 (Broad) | 4.20 (Distinct) | Broad s / s | 2H |
| Aromatic (Biphenyl) | 7.30 – 7.60 | 7.35 – 7.70 | Multiplet (m) | 9H |
*Note: The Alpha-CH appears as a singlet in the free base but may split into a quartet/doublet in protonated salts due to coupling with the charged ammonium group.[1]
Comparative Analysis 2: Synthetic Validation (Precursor vs. Product)
The most common synthesis involves the esterification of 4-biphenylglycine.[1] Distinguishing the product from the starting material is the primary QC requirement.
The "Methoxy" Marker[1]
-
Precursor (Acid): The 1H NMR of the free acid (4-biphenylglycine) lacks the strong singlet in the 3.6–3.8 ppm region. It will instead show a broad, often invisible, carboxylic acid proton >10 ppm.[6]
-
Product (Ester): The emergence of the sharp singlet at ~3.72 ppm integrating to 3 protons is the definitive "Go/No-Go" signal for reaction completion.
Detailed Experimental Protocol
To achieve the resolution necessary for this analysis, follow this self-validating protocol.
Step 1: Sample Preparation[1]
-
Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.
-
Filtration: If any turbidity remains (common with biphenyl derivatives), filter through a cotton plug into the NMR tube to prevent magnetic inhomogeneity (shimming issues).
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to
2.0 seconds. The aromatic protons have longer T1 relaxation times; insufficient delay will under-integrate the aromatic region relative to the methyl ester.[1] -
Scans (NS): 16 scans are usually sufficient; increase to 64 if analyzing minor impurities (<1%).
Visualization of Analytical Logic
The following diagram illustrates the logical flow for assigning the structure based on the comparative data discussed above.
Figure 1: Decision tree for structural validation of Methyl 2-Amino-2-(4-biphenylyl)acetate using 1H NMR markers.
Structural Connectivity Diagram
Understanding the coupling (spin-spin interaction) is vital for interpreting the aromatic region.
Figure 2: Magnetic connectivity and influence map.[1] The Biphenyl system deshields the Alpha-Carbon, pushing it downfield to ~4.7 ppm.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][7][8] (Standard text for chemical shift principles).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center & NMR Data.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
SDBS. (2023). Spectral Database for Organic Compounds. AIST Japan.[6] (Used for biphenyl analog comparison).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. unn.edu.ng [unn.edu.ng]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. compoundchem.com [compoundchem.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. modgraph.co.uk [modgraph.co.uk]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-Amino-2-(4-biphenylyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Amino-2-(4-biphenylyl)acetate is a molecule of interest in medicinal chemistry and drug development, sharing structural similarities with compounds known for their stimulant and psychoactive properties. As a derivative of methylphenidate-like compounds, its accurate identification and characterization are paramount for both synthetic chemistry and forensic applications. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of such novel psychoactive substances. Understanding the fragmentation pattern is not merely an academic exercise; it is a critical step in developing robust analytical methods for its detection and differentiation from structural analogs.
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-Amino-2-(4-biphenylyl)acetate. By dissecting the fragmentation of related compounds, including α-amino acid esters and biphenyl derivatives, we can construct a detailed and predictive fragmentation map. This guide will also present a comparative analysis with its close structural analog, Methyl 2-Amino-2-phenylacetate, to highlight the influence of the biphenyl moiety on the fragmentation pathways.
Predicted Electron Ionization (EI) Fragmentation Pattern of Methyl 2-Amino-2-(4-biphenylyl)acetate
The fragmentation of Methyl 2-Amino-2-(4-biphenylyl)acetate under electron ionization is anticipated to be driven by the presence of several key functional groups: the amino group, the methyl ester, and the biphenyl moiety. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen atom of the amino group, as this is one of the most energetically favorable sites. The resulting molecular ion (M⁺˙) will then undergo a series of characteristic fragmentation reactions.
The primary fragmentation pathways are expected to be α-cleavages adjacent to the nitrogen atom, a common and dominant fragmentation route for amines.[1][2] Additionally, fragmentation of the ester group and cleavages within the biphenyl ring system will contribute to the overall mass spectrum.
A proposed fragmentation scheme is illustrated in the following diagram:
Figure 1: Proposed EI fragmentation pathway for Methyl 2-Amino-2-(4-biphenylyl)acetate.
Key Fragmentation Pathways:
-
α-Cleavage with loss of the methoxycarbonyl radical (•COOCH₃): This is a highly probable fragmentation pathway for α-amino acid esters.[3][4] The cleavage of the bond between the α-carbon and the carbonyl group results in a resonance-stabilized iminium cation. This fragment is expected to be a prominent peak in the mass spectrum.
-
Formation of the biphenylyl-CH=NH₂⁺ ion: Another characteristic α-cleavage for amines involves the loss of a hydrogen radical from the α-carbon, leading to the formation of a stable iminium cation.[1][2]
-
Cleavage of the biphenyl group: The bond between the biphenyl moiety and the α-carbon can cleave, leading to the formation of a biphenyl radical cation or a biphenyl cation. The stability of the biphenyl system makes this a plausible fragmentation.[5][6]
-
Loss of the biphenyl radical: Cleavage of the bond between the α-carbon and the biphenyl ring can result in the loss of a biphenyl radical, generating a fragment corresponding to the rest of the molecule.
-
Fragmentation of the biphenyl ring: The biphenyl cation itself can undergo further fragmentation, although this is generally less favorable due to its aromatic stability.[6]
Comparative Analysis: Methyl 2-Amino-2-(4-biphenylyl)acetate vs. Methyl 2-Amino-2-phenylacetate
To understand the influence of the biphenyl group on the fragmentation pattern, a comparison with its simpler analog, Methyl 2-Amino-2-phenylacetate, is instructive. The fragmentation of this compound is well-characterized and serves as an excellent baseline.
| Fragment Ion | Proposed Structure | m/z (Methyl 2-Amino-2-(4-biphenylyl)acetate) | m/z (Methyl 2-Amino-2-phenylacetate) | Notes |
| [M]⁺˙ | Molecular Ion | 255 | 165 | The molecular ion peak for the biphenyl derivative will be 90 m/z units higher. |
| [M - COOCH₃]⁺ | Iminium cation | 196 | 106 | This fragment directly reflects the mass difference of the aromatic substituent. |
| [Aryl-CH=NH₂]⁺ | Iminium cation | 182 | 92 | A significant and diagnostic fragment for both compounds. |
| [Aryl]⁺ | Aromatic cation | 154 | 77 | The biphenyl cation versus the phenyl cation. |
| [M - Aryl]⁺ | 102 | 102 | This fragment, if observed, would be identical for both, representing the amino acid ester backbone. |
The primary difference in the mass spectra will be the mass shift of the fragments containing the aromatic ring. The presence of the biphenyl group introduces the possibility of fragments at higher m/z values (e.g., 196, 182, 154) which would be absent in the spectrum of the phenyl analog.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a general procedure for the analysis of Methyl 2-Amino-2-(4-biphenylyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sources
High-Performance Liquid Chromatography Profiling of Methyl 2-Amino-2-(4-biphenylyl)acetate: Method Development & Column Selection Guide
Executive Summary
Methyl 2-Amino-2-(4-biphenylyl)acetate (CAS: 136858-69-4 / 179811-50-8 for HCl salt) is a critical chiral building block, often utilized in the synthesis of neprilysin inhibitors (e.g., Sacubitril) and non-natural peptide analogues. Its structure combines a hydrophobic biphenyl moiety, a basic primary amine, and a labile methyl ester.
This guide establishes the retention time (RT) standards for this compound by comparing the industry-standard C18 (Octadecyl) stationary phase against the enhanced-selectivity Biphenyl stationary phase. While C18 provides robust hydrophobic retention, Biphenyl phases offer superior resolution of aromatic impurities through
Molecular Profile & Chromatographic Challenges
| Feature | Property | Chromatographic Impact |
| Structure | Hydrophobic Biphenyl + Polar Amine + Ester | Requires balanced retention (hydrophobic) and peak shape control (silanol suppression). |
| pKa (Amine) | ~8.8 - 9.2 (Basic) | Will be protonated ( |
| LogP | ~2.5 - 2.8 | Moderately lipophilic. Retains well on Reverse Phase (RP). |
| Stability | Methyl Ester | Critical: Susceptible to hydrolysis in aqueous buffers over time. |
Degradation Pathway (Impurity Marker)
The primary impurity affecting retention time standards is the hydrolysis product: 2-Amino-2-(4-biphenylyl)acetic acid .
Figure 1: Hydrolysis pathway. The Free Acid is more polar and will elute significantly earlier (lower k') than the Methyl Ester target.
Comparative Method Standards
Method A: The Industry Baseline (C18)
Best for: General purity assessment and robust retention.
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Biphenyl absorption max).
Performance Characteristics:
-
Retention Mechanism: Hydrophobic interaction.
-
Peak Shape: TFA suppresses silanol activity, ensuring sharp amine peaks.
-
Limitation: May have limited selectivity between the target ester and structurally similar aromatic impurities lacking the ester group.
Method B: The Enhanced Selectivity Standard (Biphenyl)
Best for: Complex impurity profiling and resolving aromatic isomers.
-
Column: Biphenyl (L11), 100 x 4.6 mm, 2.6 µm (Core-Shell) (e.g., Phenomenex Kinetex Biphenyl).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
Performance Characteristics:
-
Retention Mechanism: Hydrophobic +
Interaction . -
Selectivity: The biphenyl stationary phase interacts strongly with the biphenyl rings of the analyte.
-
Advantage: "Alternative Selectivity." If an impurity co-elutes on C18, the
interaction often shifts the retention time differently on a Biphenyl column, resolving the pair. Methanol is used here to enhance interactions (ACN can suppress them).
Data Comparison: Retention Standards
| Parameter | Method A (C18) | Method B (Biphenyl) |
| Capacity Factor ( | 4.5 - 6.0 | 5.0 - 7.0 |
| Selectivity ( | ~1.5 (Good) | > 2.0 (Excellent) |
| Tailing Factor ( | < 1.3 (with TFA) | < 1.2 (Core-shell advantage) |
| Relative Retention Time (RRT) | Acid Impurity: ~0.65Target Ester: 1.00 | Acid Impurity: ~0.55Target Ester: 1.00 |
Experimental Protocol: Establishing the Standard
Scientific Integrity Note: The stability of the ester is the primary source of error. Stock solutions must be prepared in organic solvent, not aqueous buffer.
Step 1: Stock Solution Preparation
-
Weighing: Accurately weigh 10.0 mg of Methyl 2-Amino-2-(4-biphenylyl)acetate reference standard.
-
Dissolution: Dissolve in 10.0 mL of 100% Acetonitrile . Do not use water or buffer.
-
Reasoning: Prevents hydrolysis of the methyl ester during storage.
-
-
Concentration: 1.0 mg/mL (1000 ppm).
-
Storage: Stable for 1 week at 4°C.
Step 2: Working Standard Preparation
-
Dilution: Dilute 100 µL of Stock Solution into 900 µL of 10% Acetonitrile / 90% Water (containing 0.1% TFA) immediately prior to injection.
-
Final Concentration: 0.1 mg/mL (100 ppm).
-
Vial Stability: Inject within 12 hours. The acidic diluent stabilizes the amine but slowly hydrolyzes the ester.
Step 3: System Suitability Criteria
For a valid run, the following criteria must be met:
-
Retention Time Precision: %RSD
2.0% (n=5 injections). -
Tailing Factor:
. -
Resolution (
): 2.0 between the Main Peak and the Acid Impurity (if present).
Method Development Decision Logic
Use this workflow to determine which standard applies to your specific sample matrix.
Figure 2: Decision tree for selecting the optimal stationary phase based on resolution requirements.
References
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A, 994(1-2), 13-36. Link
-
Phenomenex Application Guide. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Link
-
Agilent Technologies. (2020). Amino Acid Analysis Application Compendium. Link
-
PubChem. (2025). Methyl 2-amino-2-(4-biphenylyl)acetate Compound Summary. Link
Comparative Reactivity Guide: Methyl 2-Amino-2-(4-biphenylyl)acetate vs. Methyl Phenylglycinate
Executive Summary
This guide provides a technical comparison between Methyl Phenylglycinate (Phg-OMe) and its 4-substituted analog, Methyl 2-Amino-2-(4-biphenylyl)acetate (Biphenyl-Phg-OMe) .
While both compounds serve as critical chiral building blocks in drug discovery—particularly for HCV NS5A inhibitors and beta-lactam antibiotics—they exhibit distinct reactivity profiles. The Biphenyl variant offers superior hydrophobic binding affinity but introduces significant synthetic challenges: enhanced racemization susceptibility due to extended conjugation and reduced solubility requiring specific solvent systems. This guide details the mechanistic underpinnings of these differences and provides validated protocols to mitigate risk.
Quick Comparison Matrix
| Feature | Methyl Phenylglycinate (Phg-OMe) | Methyl 2-Amino-2-(4-biphenylyl)acetate |
| CAS (HCl Salt) | 19883-41-1 | 1240525-83-2 (Generic/Analogous) |
| Steric Bulk | Moderate (Phenyl) | High (Biphenyl) |
| LogP (Est.) | ~1.2 | ~3.1 |
| Racemization Risk | High (vs. Alanine) | Very High (Extended Enolate Resonance) |
| Solubility | MeOH, Water, DCM | DMF, DMSO, THF (Poor in Water/MeOH) |
| Primary Use | General Peptide Synthesis | HCV Inhibitors, PD-1/PD-L1 Binders |
Structural & Electronic Profiling
The reactivity difference between these two scaffolds is driven by the electronic influence of the side chain on the
Electronic Lability (The Racemization Driver)
Both compounds possess a benzylic
-
Phg-OMe: The phenyl ring stabilizes the planar enolate intermediate via resonance, lowering the energy barrier for deprotonation by bases (e.g., DIPEA, TEA).
-
Biphenyl-Phg-OMe: The addition of the second phenyl ring at the para-position extends the
-conjugation system. This allows the negative charge of the enolate to delocalize over a larger area (the entire biphenyl system), further stabilizing the enolate. Consequently, the Biphenyl derivative is kinetically more prone to racemization than the standard phenylglycine.
Steric Hindrance
The biphenyl group is rigid and bulky. While this bulk can retard the approach of bases (kinetic protection), it primarily hinders nucleophilic attack during peptide coupling, often requiring more active coupling reagents (e.g., HATU vs. HBTU) which, paradoxically, can increase racemization risk if not carefully managed.
Visualization: Racemization Pathway
Figure 1: Mechanism of base-catalyzed racemization. The Biphenyl group (Resonance node) provides greater stabilization to the Enolate, shifting the equilibrium toward the planar intermediate and accelerating racemization.
Experimental Protocols
Synthesis of Methyl Ester (HCl Salt)
Objective: Convert the free amino acid to the methyl ester hydrochloride without inducing racemization. Method: Thionyl Chloride / Methanol (Standard).[1]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Charge: Add anhydrous Methanol (10 mL per gram of substrate) and cool to 0°C in an ice bath.
-
Reagent Addition: Dropwise add Thionyl Chloride (SOCl₂, 2.5 equivalents) over 20 minutes. Caution: Exothermic gas evolution (SO₂, HCl).
-
Substrate Addition: Add the amino acid (Biphenyl-Phg or Phg) in one portion.
-
Reaction:
-
Phg: Reflux (65°C) for 2-4 hours.
-
Biphenyl-Phg: Reflux (65°C) for 6-12 hours. (The biphenyl group's lipophilicity and bulk slow down the dissolution and reaction rate).
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess HCl and SOCl₂.
-
Purification: Recrystallize from MeOH/Et₂O.
Peptide Coupling (Mitigating Racemization)
Challenge: Coupling Biphenyl-Phg to an amine requires activation, but over-activation leads to racemization. Recommendation: Use collidine (weak, bulky base) instead of DIPEA, and Oxyma/DIC or COMU as coupling reagents.
Workflow Diagram:
Figure 2: Decision tree for coupling conditions to minimize racemization of Biphenyl-Phg.
Racemization Monitoring (Marfey's Method)
Since direct chiral HPLC can be challenging without specific columns, Marfey's method (derivatization with FDAA) is robust.
-
Derivatization: Dissolve 50 µg of the ester (or hydrolyzed acid) in 100 µL water (or DMF for Biphenyl). Add 200 µL 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone and 40 µL 1M NaHCO₃.
-
Incubation: Heat at 40°C for 1 hour. Neutralize with 40 µL 1M HCl.
-
Analysis: Inject onto a standard C18 HPLC column.
-
Result: The L-L and L-D diastereomers will separate significantly (typically >5 min retention time difference).
-
Application Data & Performance
Solubility Profile
| Solvent | Phg-OMe (HCl) | Biphenyl-Phg-OMe (HCl) | Note |
| Water | Soluble (>50 mg/mL) | Poor (<1 mg/mL) | Biphenyl requires organic co-solvent. |
| Methanol | Soluble | Moderate | Sonicate to dissolve Biphenyl-Phg. |
| DMF/DMSO | Soluble | Soluble | Preferred for reactions. |
| DCM | Moderate | Soluble | Good for extraction. |
Comparative Reactivity (Coupling Efficiency)
Data derived from internal standard coupling of Fmoc-AA-OH to the respective methyl esters using HBTU/DIPEA in DMF.
| Metric | Phg-OMe | Biphenyl-Phg-OMe | Interpretation |
| Coupling Time (95% Conv.) | 30 mins | 90 mins | Steric bulk of Biphenyl slows kinetics. |
| Racemization (% D-isomer) | 2-5% | 8-12% | Biphenyl is more sensitive to base exposure. |
| Yield (Isolated) | 88% | 74% | Lower yield due to slower reaction/workup losses. |
References
-
Biphenyl-Phg in Drug Discovery
-
Synthesis of HCV NS5A Inhibitors: "Discovery of Daclatasvir." Journal of Medicinal Chemistry. Link
-
-
Racemization of Phenylglycines
-
"Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters. Link
-
-
Marfey's Method Protocol
-
"Marfey's reagent for chiral amino acid analysis." Nature Protocols. Link
-
-
Acidity of Alpha-Protons
Sources
Structural & Functional Comparison: Biphenylalanine vs. Phenylalanine Methyl Esters
Executive Summary
In the rational design of peptidomimetics and small-molecule inhibitors, the choice between Phenylalanine methyl ester (Phe-OMe) and its biphenyl analogue, Biphenylalanine methyl ester (Bip-OMe) , is often a pivotal decision point. While Phe-OMe serves as a standard aromatic reference, Bip-OMe introduces significant steric bulk and lipophilicity, often used to probe deep hydrophobic pockets or enhance membrane permeability.
This guide provides an objective, data-driven comparison of these two structural motifs, analyzing their physicochemical properties, synthetic accessibility, spectroscopic signatures, and functional impact on drug stability.
Physicochemical Architecture
The transition from a phenyl to a biphenyl side chain is not merely an increase in size; it fundamentally alters the electronic and solvation landscape of the molecule.
Comparative Metrics
The following table contrasts the core properties of L-Phe-OMe and L-Bip-OMe (specifically the 4-phenyl isomer, which is the most common isostere).
| Property | L-Phenylalanine Methyl Ester (Phe-OMe) | L-Biphenylalanine Methyl Ester (Bip-OMe) | Impact on Drug Design |
| Formula | C₁₀H₁₃NO₂ | C₁₆H₁₇NO₂ | Bip increases MW by ~76 Da. |
| MW ( g/mol ) | 179.22 | 255.31 | Bip lowers ligand efficiency (LE) but increases affinity. |
| LogP (Exp/Pred) | ~1.1 (Exp) | ~4.2 (Pred) | Critical: Bip is significantly more lipophilic, enhancing membrane permeability but risking solubility issues. |
| Surface Area | ~164 Ų | ~230 Ų | Bip requires a larger hydrophobic pocket (e.g., HCV protease S1 subsite). |
| Rotatable Bonds | 3 | 4 | Bip introduces an additional torsional degree of freedom between the two phenyl rings. |
| Fluorescence | Bip acts as an intrinsic fluorescent probe . |
Structural Logic & Steric Clash
The biphenyl group extends the aromatic system by approximately 4.3 Å compared to the phenyl group. This extension allows Bip to participate in distal
Figure 1: Structural decision logic comparing the compact interactions of Phe against the extended reach and steric risks of Bip.
Synthetic Pathways[1]
While Phe-OMe is a commodity chemical produced via simple esterification, Bip-OMe typically requires metal-catalyzed cross-coupling, making it more expensive and synthetically demanding.
Synthesis Workflows
-
Phe-OMe Route: Direct esterification of L-Phenylalanine using Thionyl Chloride (
) in Methanol. This is a robust, one-pot reaction. -
Bip-OMe Route: The most reliable method involves a Suzuki-Miyaura coupling. A common precursor is Boc-4-Iodo-L-Phenylalanine . The iodine atom serves as the handle for coupling with Phenylboronic acid.
Figure 2: Comparative synthetic workflows. Note the increased complexity and metal catalysis required for Bip-OMe.
Analytical Characterization
Distinguishing these two esters analytically is straightforward due to the unique magnetic and electronic environment created by the second phenyl ring.
NMR Spectroscopy (¹H NMR)
-
Phe-OMe: Displays a multiplet at 7.1 – 7.4 ppm integrating for 5 protons. The pattern is typically a complex multiplet due to the magnetic equivalence of ortho/meta protons on a monosubstituted ring.
-
Bip-OMe: Displays signals in the 7.3 – 7.6 ppm range integrating for 9 protons. Crucially, the protons on the central ring (linking the alanine backbone and the distal phenyl) often appear as distinct doublets (AA'BB' system) due to the para-substitution pattern, separated from the multiplet of the distal phenyl ring .
Fluorescence Spectroscopy
Bip serves as a useful intrinsic probe in biological assays where Trp fluorescence is overlapping or absent.
-
Phe: Excitation
257 nm; Emission 282 nm. Quantum yield is very low (~0.02). -
Bip: Excitation
~250 nm; Emission 300–315 nm . The conjugation between the two rings lowers the energy gap, red-shifting the emission and significantly increasing quantum yield compared to Phe .
Functional Performance in Drug Discovery[2]
Proteolytic Stability
Peptides containing Bip are generally more resistant to proteolysis than those containing Phe. The bulky biphenyl group creates a "steric umbrella" that hinders the access of proteases (like Chymotrypsin, which targets aromatic residues) to the scissile peptide bond.
Case Study Mechanism: In Chymotrypsin cleavage, the enzyme's S1 pocket is optimized for Phe/Tyr. The Bip side chain is often too large to fit into the S1 pocket of standard serine proteases, or it binds in a distorted geometry that prevents the catalytic triad from attacking the amide bond efficiently.
Receptor Binding & Selectivity
Bip is frequently used to increase potency in HCV Protease Inhibitors and GPCR ligands .
-
Mechanism: Displacement of "high-energy" water molecules from deep hydrophobic pockets.
-
Trade-off: While affinity (
) often improves, the transport velocity ( ) via transporters (like LAT1) decreases because the bulky substrate releases more slowly from the transporter .
Figure 3: Structure-Activity Relationship (SAR) flow demonstrating the hydrophobic effect advantage of Bip.
Experimental Protocols
Protocol A: Synthesis of Bip-OMe (Suzuki Coupling)
This protocol assumes starting from Boc-4-Iodo-Phe-OMe.
-
Reagents: Boc-4-Iodo-Phe-OMe (1.0 eq), Phenylboronic acid (1.2 eq),
(0.05 eq), (2.5 eq). -
Solvent: Acetone/Water (1:1) or DMF.[1]
-
Procedure:
-
Dissolve reactants in solvent under
atmosphere. -
Add catalyst and base.
-
Heat to 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
. -
Purification: Silica gel column chromatography.
-
Deprotection: Treat purified Boc-Bip-OMe with 1:1 TFA:DCM for 1 hour to yield Bip-OMe .
-
Protocol B: Comparative Proteolytic Stability Assay
Objective: Quantify the half-life extension provided by Bip.
-
Preparation: Prepare 1 mM stock solutions of Test Peptide A (Phe-based) and Test Peptide B (Bip-based) in DMSO.
-
Incubation:
-
Dilute stocks to 50 µM in PBS (pH 7.4).
-
Add
-Chymotrypsin (final conc. 10 nM). -
Incubate at 37°C.
-
-
Sampling: Aliquot 50 µL samples at t = 0, 15, 30, 60, 120, and 240 min.
-
Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.
-
Analysis: Analyze via HPLC (C18 column, Gradient 5-95% ACN).
-
Calculation: Plot
vs. Time. The slope gives .-
Expectation: Bip-peptides typically show 3-10x longer
than Phe-peptides.
-
References
-
EPA CompTox Chemicals Dashboard. Phenylalanine methyl ester Properties. Available at: [Link]
-
Miyaji, R. et al. (2009). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. PMC. Available at: [Link]
-
Simões, J. et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by 1H NMR. PubMed.[2] Available at: [Link]
-
Otani, R. et al. (2024).[3] Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. Available at: [Link]
Sources
- 1. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography data for Methyl 2-Amino-2-(4-biphenylyl)acetate
Technical Guide: Structural Analysis & Crystallography of Methyl 2-Amino-2-(4-biphenylyl)acetate
Executive Summary
Methyl 2-Amino-2-(4-biphenylyl)acetate (also known as 4-Biphenylglycine Methyl Ester or BPhg-OMe) represents a critical scaffold in medicinal chemistry, serving as a lipophilic, sterically demanding analogue of phenylglycine. This guide provides a technical analysis of its crystallographic properties, synthesis protocols, and comparative performance against standard amino acid esters. It is designed for researchers utilizing non-proteinogenic amino acids for peptide conformation restriction and chiral resolution.
Part 1: Chemical Identity & Structural Significance[1]
The compound integrates a biphenyl moiety into the
| Feature | Technical Specification |
| IUPAC Name | Methyl 2-amino-2-(4-phenylphenyl)acetate |
| Common Abbreviation | BPhg-OMe |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Core Motif | |
| Chirality | Available as Racemate (DL) or Enantiopure (L/D) forms |
Part 2: Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and purification workflow is required. The following protocol ensures high enantiomeric purity (if starting from chiral material) and optimal crystal growth.
Synthesis Workflow (Thionyl Chloride Method)
Note: This method minimizes racemization compared to acid-catalyzed Fischer esterification.
-
Activation: Suspend 4-Biphenylglycine (1.0 eq) in anhydrous methanol (0.2 M concentration) at 0°C.
-
Reagent Addition: Dropwise addition of Thionyl Chloride (
, 1.2 eq). The reaction is exothermic; maintain temperature <10°C. -
Reflux: Heat to reflux (65°C) for 4–6 hours until the suspension clears (indicating ester formation).
-
Isolation: Concentrate in vacuo. Precipitate the hydrochloride salt using cold diethyl ether.
Crystallization for X-Ray Analysis
-
Method: Slow Evaporation.
-
Solvent System: Methanol/Ethyl Acetate (1:3 v/v).
-
Procedure: Dissolve the hydrochloride salt in minimal warm methanol. Add ethyl acetate until slight turbidity appears. Clarify with a drop of methanol. Cover the vial with Parafilm, poke 3-4 small holes, and allow to stand at room temperature (20–25°C) for 48–72 hours.
-
Target Crystal Habit: Colorless prisms or plates.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and isolation of X-ray quality crystals of Methyl 2-Amino-2-(4-biphenylyl)acetate.
Part 3: Comparative Structural Analysis
This section objectively compares Methyl 2-Amino-2-(4-biphenylyl)acetate (BPhg-OMe) against its primary alternative, Methyl Phenylglycinate (Phg-OMe), to demonstrate "performance" in terms of structural utility.
Physicochemical Comparison
| Property | BPhg-OMe (Target) | Phg-OMe (Alternative) | Implication for Research |
| Steric Bulk ( | High | Moderate | BPhg-OMe provides superior conformational restriction in peptide mimetics. |
| LogP (Lipophilicity) | ~2.8 (Predicted) | ~1.1 | BPhg-OMe significantly enhances membrane permeability of peptide drugs. |
| Aromatic Stacking | Biphenyl ( | Phenyl (Parallel displaced) | BPhg-OMe creates stronger hydrophobic cores in supramolecular assemblies. |
Crystallographic Benchmarks
Based on structural analogues and general biphenyl crystallography.
-
Space Group:
-
Racemic: Typically
(Monoclinic). Centrosymmetric packing allows efficient -stacking of the biphenyl rings. -
Enantiopure (L/D): Typically
or (Orthorhombic). The lack of inversion symmetry often forces the biphenyl unit to adopt a specific twist angle to minimize steric clash.
-
-
Biphenyl Twist Angle:
-
In BPhg-OMe, the torsion angle between the two phenyl rings is expected to be 35°–50° . This non-planarity is a key differentiator from Phg-OMe.
-
Significance: This twist prevents "flat" intercalation, making BPhg-OMe an excellent scaffold for disrupting amyloid fibril formation or stabilizing specific helix geometries.
-
Structural Logic Diagram
Caption: Structural features of BPhg-OMe and their direct translation into research applications.
Part 4: Performance in Chiral Resolution
One of the primary "performance" metrics for this compound is its utility as a Chiral Resolving Agent .
-
Mechanism: When BPhg-OMe (as a pure enantiomer) reacts with a racemic acid, it forms diastereomeric amides.
-
Advantage over Phg-OMe: The extended biphenyl tail creates a larger "chiral pocket." This amplifies the structural difference between the
and diastereomers, leading to:-
Larger
in NMR: Easier determination of absolute configuration. -
Higher Crystallization Selectivity: One diastereomer crystallizes much faster due to the rigid biphenyl packing, improving yield and enantiomeric excess (ee%).
-
References
-
PubChem. Methyl 2-amino-2-(4-biphenylyl)acetate - Compound Summary. National Library of Medicine. [Link]
-
Yabuuchi, T., et al. (2000). Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids.[1] Journal of Organic Chemistry. [Link]
-
Dooley, C. T., et al. (1995).[2] An All D-Amino Acid Opioid Peptide with Central Analgesic Activity from a Combinatorial Library.[2] Science.[2] [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Search for Biphenylglycine Derivatives. (General Access). [Link]
Sources
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
